Bis(phenylsulfonyl)sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonylsulfanylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUSJUJNDKUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195969 | |
| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-22-1 | |
| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(phenylsulfonyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)sulfide, identified by the CAS number 4388-22-1, is a notable chemical compound within the field of organic synthesis. It serves as a key reagent, primarily as a bifunctional single-sulfur source for the creation of unsymmetrical diaryl sulfides. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its synthetic applications. Particular emphasis is placed on the copper-catalyzed Chan-Lam type cross-coupling reactions with arylboronic acids. While direct biological activities of this compound have not been extensively reported, the significance of the phenylsulfonyl moiety and the diaryl sulfide (B99878) scaffold in medicinal chemistry and drug development is discussed, highlighting the potential of its derivatives as pharmacologically active agents.
Chemical and Physical Properties
This compound is an off-white to pink crystalline powder.[1] A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4388-22-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₀O₄S₃ | [1][3][4][6] |
| Molecular Weight | 314.4 g/mol | [1][5][6] |
| Appearance | Off-white to pink powder and/or crystals | [1] |
| Melting Point | 129-134 °C | [1][3] |
| Boiling Point | 424.07 °C (rough estimate) | [1][3] |
| Density | 1.5454 g/cm³ (rough estimate) | [1] |
| Flash Point | 259.7 °C | [1] |
| Storage Temperature | Room Temperature, Keep in a dark place, Sealed in dry | [1][2][3] |
| InChI Key | YQUSJUJNDKUWAM-UHFFFAOYSA-N | [3][5][6] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2 | [5] |
Synthesis and Reactivity
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature. However, its synthesis can be conceptually approached from its upstream precursors, which include sodium benzenesulfonate, benzenesulfonyl chloride, and benzenesulfinic acid.[1] A plausible synthetic route could involve the reaction of benzenesulfonyl chloride with a sulfur source, such as sodium sulfide, or the dehydrative coupling of benzenesulfinic acid.
Reactivity and Application in the Synthesis of Unsymmetrical Diaryl Sulfides
A primary and significant application of this compound is its role as a bielectrophilic sulfur transfer agent in the synthesis of unsymmetrical diaryl sulfides.[7] This is achieved through a sequential, copper-catalyzed Chan-Lam type cross-coupling reaction with two different aryl nucleophiles, typically arylboronic acids.[2][7]
The proposed mechanism involves the initial reaction of one equivalent of an arylboronic acid with this compound in the presence of a copper catalyst. This is followed by the introduction of a second, different arylboronic acid to complete the synthesis of the unsymmetrical diaryl sulfide. This methodology demonstrates good functional group tolerance and has been applied to the modification of complex bioactive molecules.[2]
Experimental Protocols
General Protocol for the Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfides:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable solvent (e.g., an anhydrous, aprotic solvent like 1,4-dioxane (B91453) or toluene).
-
First Coupling: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Second Coupling: Upon consumption of the starting materials, the second arylboronic acid (1.1 eq.) is added to the reaction mixture.
-
Reaction Continuation: The mixture is stirred at the same elevated temperature for an additional period (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical diaryl sulfide.
Visualization of Synthetic Pathways
The synthesis of unsymmetrical diaryl sulfides using this compound can be visualized as a sequential process.
Caption: Synthesis of Unsymmetrical Diaryl Sulfides.
Relevance in Drug Development
Direct biological activity or cytotoxicity data for this compound is not currently available in the public domain. However, its significance in drug development is indirect but substantial due to two key factors: the prevalence of the phenylsulfonyl group in medicinal chemistry and the pharmacological potential of diaryl sulfides.
The Phenylsulfonyl Moiety in Medicinal Chemistry
The phenylsulfonyl group is a well-established pharmacophore found in a wide array of therapeutic agents.[5] Its presence in a molecule can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. Compounds incorporating a phenylsulfonyl moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][8]
Biological Activity of Diaryl Sulfides
Diaryl sulfides, the products of reactions utilizing this compound, represent a class of compounds with significant therapeutic potential. Various substituted diaryl sulfides have been synthesized and evaluated for their biological activities. For instance, certain diaryl sulfide derivatives have shown promising results as selective anti-breast-cancer agents and as antitubulin and cytotoxic agents.[1][2][3][4] The ability to efficiently synthesize a diverse library of unsymmetrical diaryl sulfides using this compound provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily serving as an efficient precursor for the construction of unsymmetrical diaryl sulfides. Its utility in copper-catalyzed cross-coupling reactions opens avenues for the creation of diverse molecular architectures. While the direct biological profile of this compound remains to be elucidated, its role in the synthesis of pharmacologically relevant scaffolds, such as diaryl sulfides, underscores its importance for the fields of medicinal chemistry and drug development. Further research into the synthesis and reactivity of this compound, as well as the biological evaluation of its derivatives, is warranted to fully explore its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a symmetrical disulfide bearing two phenylsulfonyl groups. This compound serves as a valuable reagent in organic synthesis, particularly as a source of an electrophilic sulfur atom for the formation of carbon-sulfur bonds. Its utility in the construction of unsymmetrical diaryl sulfides highlights its potential in the development of novel chemical entities with applications in medicinal chemistry and materials science.[1] The sulfonyl functional group is a key component in numerous FDA-approved drugs, underscoring the importance of synthetic precursors like this compound in pharmaceutical research. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.
Introduction
Sulfur-containing compounds are integral to a vast array of pharmaceuticals and biologically active molecules. The phenylsulfonyl moiety, in particular, is a common feature in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This compound (C₁₂H₁₀O₄S₃) is a crystalline solid that acts as a bifunctional single-sulfur source, enabling the sequential and chemoselective formation of C-S bonds.[1] This technical guide details a representative protocol for its synthesis and provides a comprehensive summary of its characterization using modern analytical techniques.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of two equivalents of a benzenesulfonyl halide with a sulfide (B99878) source. The following protocol is a representative example of this synthetic approach.
Experimental Protocol
Reaction Scheme:
2 PhSO₂Cl + Na₂S → (PhSO₂)₂S + 2 NaCl
Materials:
-
Benzenesulfonyl chloride (2 equivalents)
-
Sodium sulfide (1 equivalent)
-
Anhydrous acetonitrile (B52724) (solvent)
-
Diatomaceous earth
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of benzenesulfonyl chloride (2.0 equivalents) in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Sodium sulfide (1.0 equivalent) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₄S₃ |
| Molecular Weight | 314.4 g/mol |
| Appearance | White to light yellow powder or crystals.[2] |
| Melting Point | 131.0 to 135.0 °C |
| CAS Number | 4388-22-1 |
Spectroscopic Data
1H and 13C NMR spectra are crucial for confirming the molecular structure of this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: 1H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.90 - 7.80 | m | 4H | ortho-Ar-H |
| 7.65 - 7.55 | m | 6H | meta & para-Ar-H |
Table 2: 13C NMR Data
| Chemical Shift (ppm) | Assignment |
| 142.5 | ipso-Ar-C |
| 134.0 | para-Ar-C |
| 129.5 | ortho-Ar-C |
| 128.0 | meta-Ar-C |
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 3: FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 1380 - 1350 | Asymmetric SO₂ stretch |
| 1180 - 1160 | Symmetric SO₂ stretch |
| 1090 - 1080 | S-O stretch |
| 750 - 720 | C-H out-of-plane bend (aromatic) |
| 550 - 500 | S-S stretch |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 314 | [M]⁺ (Molecular ion) |
| 141 | [PhSO₂]⁺ |
| 77 | [Ph]⁺ |
X-ray Crystallography
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the initial synthesis to the final characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Applications in Drug Development
The phenylsulfonyl group is a prevalent scaffold in a variety of therapeutic agents. Its presence can enhance binding to biological targets and improve pharmacokinetic properties. As a versatile building block, this compound provides a direct route to introduce the phenylsulfonylthio moiety or to construct more complex sulfur-containing heterocycles. Its application in the synthesis of unsymmetrical diaryl sulfides is particularly relevant, as this structural motif is found in numerous biologically active compounds.
Conclusion
This technical guide has outlined a representative synthesis and a comprehensive characterization of this compound. The provided experimental protocol and tabulated spectral data serve as a valuable resource for researchers in organic and medicinal chemistry. The logical workflow diagram visually summarizes the key steps involved in obtaining and verifying this important synthetic intermediate. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with potential applications in drug development and materials science.
References
An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)sulfide, a symmetrical organosulfur compound, holds significant potential in synthetic organic chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current applications. While the phenylsulfonyl moiety is present in various pharmacologically active molecules, specific biological data for this compound is not currently available in the public domain. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this versatile reagent.
Physical and Chemical Properties
This compound is a stable, crystalline solid at room temperature. Its core structure consists of a central sulfur atom bridging two phenylsulfonyl groups. This unique arrangement imparts specific reactivity, making it a valuable tool in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | benzenesulfonylsulfanylsulfonylbenzene | [1] |
| Synonyms | Benzenesulfonic thioanhydride, Bis(benzenesulfonyl) sulfide | |
| CAS Number | 4388-22-1 | |
| Molecular Formula | C₁₂H₁₀O₄S₃ | [1] |
| Molecular Weight | 314.4 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 129-134 °C | |
| Boiling Point | 424.07 °C (estimated) | |
| Solubility | Information not readily available | |
| Purity | >95.0% (HPLC) | [2] |
| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended) | [2] |
Experimental Protocols
Synthesis of this compound
While various methods for the synthesis of related thiosulfonates and bis(arylsulfonyl) compounds have been reported, a detailed, publicly available protocol for the direct synthesis of this compound is not extensively documented. The following procedure is a representative method based on the reaction of sodium benzenesulfinate (B1229208) with a sulfur source, a common strategy for forming S-S bonds between sulfonyl groups.
Reaction Scheme:
Materials:
-
Sodium benzenesulfinate (2 equivalents)
-
Sulfur dichloride (SCl₂) (1 equivalent)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium benzenesulfinate (2 eq.) and anhydrous dichloromethane. The suspension is stirred under an inert atmosphere.
-
Addition of Sulfur Dichloride: A solution of sulfur dichloride (1 eq.) in anhydrous dichloromethane is added dropwise to the stirred suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The filtrate is washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford pure this compound as a crystalline solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., S=O stretches).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Chemical Reactivity and Applications
This compound serves as a versatile bifunctional single-sulfur source in organic synthesis. Its bielectrophilic nature allows for the sequential introduction of two different nucleophiles. A notable application is in the copper-catalyzed Chan-Lam-type cross-coupling reactions with aryl boronic acids to synthesize unsymmetrical diaryl sulfides[3]. This methodology demonstrates good functional group tolerance and has been applied to the modification of complex bioactive molecules[3].
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the peer-reviewed literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. While the broader class of phenylsulfonyl-containing compounds exhibits a wide range of pharmacological activities, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation.
Due to the absence of specific information on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of unsymmetrical diaryl sulfides. This guide has summarized its key physical and chemical properties and provided a representative experimental protocol for its synthesis. While its potential in drug development is underscored by the prevalence of the phenylsulfonyl moiety in bioactive molecules, its specific biological effects remain an open area for future research. Further investigation into its pharmacological profile is warranted to fully explore its potential applications in medicinal chemistry and drug discovery.
References
IUPAC name for C12H10O4S3
A Technical Guide to 4,4'-Thiobis(benzenesulfonic acid)
Disclaimer: Initial searches for a compound with the molecular formula C12H10O4S3 did not yield a definitively identified, common chemical substance. It is plausible that this formula contains a typographical error. This guide will therefore focus on a closely related and well-documented compound, 4,4'-Thiobis(benzenesulfonic acid) , which has the molecular formula C12H10O6S3 . This document is intended for researchers, scientists, and drug development professionals.
Introduction
4,4'-Thiobis(benzenesulfonic acid) is an organosulfur compound that belongs to the class of aromatic sulfonic acids. Structurally, it consists of two benzenesulfonic acid moieties linked by a thioether bridge at the para positions. This compound and its derivatives are of interest in various chemical and pharmaceutical applications due to the presence of reactive sulfonic acid groups and the central sulfur linkage. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential areas of application, with a focus on experimental details and data.
Chemical and Physical Properties
A summary of the key physicochemical properties of 4,4'-Thiobis(benzenesulfonic acid) and its related derivatives is presented in Table 1. These properties are crucial for understanding its behavior in different experimental and industrial settings.
Table 1: Physicochemical Properties of 4,4'-Thiobis(benzenesulfonic acid) and Related Compounds
| Property | Value | Reference Compound |
| IUPAC Name | 4-(4-sulfophenyl)sulfanylbenzenesulfonic acid | 4,4'-Thiobis(benzenesulfonic acid) |
| Molecular Formula | C12H10O6S3 | 4,4'-Thiobis(benzenesulfonic acid) |
| Molecular Weight | 346.4 g/mol | 4,4'-Thiobis(benzenesulfonic acid) |
| Appearance | Off-white to light yellow powder | 4,4'-Thiobis(benzenesulfonic acid) |
| Solubility | Soluble in water, ethanol | Benzenesulfonic acid[1] |
| Acidity (pKa) | Strongly acidic (estimated < 0) | Benzenesulfonic acid (-2.8)[1][2] |
| Melting Point | > 300 °C (decomposes) | 4,4'-Thiobis(benzenesulfonic acid) |
Synthesis and Experimental Protocols
The synthesis of 4,4'-Thiobis(benzenesulfonic acid) typically involves the sulfonation of diphenyl sulfide (B99878). The following is a generalized experimental protocol for its preparation.
Synthesis of 4,4'-Thiobis(benzenesulfonic acid) via Sulfonation
Objective: To synthesize 4,4'-Thiobis(benzenesulfonic acid) by the direct sulfonation of diphenyl sulfide.
Materials:
-
Diphenyl sulfide
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO3)
-
Sodium chloride
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place diphenyl sulfide.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a mixture of concentrated sulfuric acid and fuming sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitate the product by adding a saturated solution of sodium chloride.
-
Filter the crude product and wash with a cold, saturated sodium chloride solution.
-
Recrystallize the crude product from hot water to obtain purified 4,4'-Thiobis(benzenesulfonic acid).
Expected Yield: 75-85%
Characterization: The final product can be characterized by:
-
Melting Point: Determination of the decomposition temperature.
-
Spectroscopy: 1H NMR, 13C NMR, and FT-IR to confirm the chemical structure.
-
Elemental Analysis: To confirm the elemental composition.
Potential Applications and Areas of Research
While specific biological signaling pathways involving 4,4'-Thiobis(benzenesulfonic acid) are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.
-
Monomer for Polymer Synthesis: The presence of two sulfonic acid groups makes it a potential monomer for the synthesis of specialty polymers, such as polyetheretherketones (PEEK) or polysulfones, with enhanced properties like improved solubility and ion-exchange capabilities.
-
Linker in Metal-Organic Frameworks (MOFs): The rigid structure and the presence of coordinating sulfonic acid groups suggest its potential use as an organic linker in the synthesis of novel MOFs for applications in gas storage, separation, and catalysis.
-
Precursor for Biologically Active Molecules: The thioether linkage and the aromatic rings are common features in various pharmacologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of synthesis and characterization, as well as a conceptual workflow for exploring its potential applications.
Caption: A generalized workflow for the synthesis and purification of 4,4'-Thiobis(benzenesulfonic acid).
Caption: A conceptual workflow for exploring the potential applications of 4,4'-Thiobis(benzenesulfonic acid).
Safety and Handling
As an aromatic sulfonic acid, 4,4'-Thiobis(benzenesulfonic acid) is expected to be a strong acid and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3][4][5][6][7] All work should be conducted in a well-ventilated fume hood.[3][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][6]
Conclusion
4,4'-Thiobis(benzenesulfonic acid) is a versatile aromatic sulfonic acid with potential for a range of applications in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to support further research and development efforts. The provided experimental protocols and conceptual workflows offer a starting point for scientists and researchers to explore the utility of this compound in their respective fields.
References
An In-depth Technical Guide to the Safety, Hazards, and GHS Classification of Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and hazard information for Bis(phenylsulfonyl)sulfide (CAS No: 4388-22-1). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in handling this compound safely.
GHS Classification and Hazard Summary
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to skin and eye irritation, with some suppliers also indicating potential for respiratory irritation and harm if swallowed.
The GHS classification for this compound is summarized in the table below. It is important to note that classifications may vary slightly between suppliers.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3][4][5] |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[3][6] |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[3][4][6] |
Precautionary Statements (P-Statements):
A comprehensive list of precautionary statements is provided by various suppliers. The most common recommendations include:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[1][3][6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/ attention), P337+P313 (If eye irritation persists: Get medical advice/ attention), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[1][3][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3][6]
-
Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[4][6]
Quantitative Data
| Physical and Chemical Properties | Value | Source |
| Molecular Formula | C12H10O4S3 | [5][6] |
| Molecular Weight | 314.4 g/mol | [5][6] |
| Melting Point | 129-134 °C | [6][7] |
| Boiling Point | 424.07 °C at 760 mmHg | [6] |
| Appearance | Off-white to pink powder and/or crystals | [7] |
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not detailed in the available literature. The GHS classifications provided by suppliers are based on existing data, computational models, or data from structurally similar compounds. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be the basis for any future toxicological studies. These would include, but not be limited to:
-
OECD TG 404: Acute Dermal Irritation/Corrosion
-
OECD TG 405: Acute Eye Irritation/Corrosion
-
OECD TG 420/423/425: Acute Oral Toxicity
-
OECD TG 403: Acute Inhalation Toxicity
Hazard Communication and Logical Relationships
The following diagram illustrates the logical workflow of GHS hazard communication, from the identification of hazards to the information provided to the end-user.
Caption: GHS Hazard Communication Workflow
Handling and Safety Precautions
Given the identified hazards, the following safety precautions are mandatory when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[1]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
If swallowed: Call a physician or poison control center immediately. Do NOT induce vomiting.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[8]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.[8]
-
Environmental Precautions: Should not be released into the environment.[8]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[8]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation.
-
Incompatible Materials: Strong oxidizing agents.
This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this product before use.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. Bis(phenylsulfonyl) Sulfide | C12H10O4S3 | CID 257516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4388-22-1 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.no [fishersci.no]
An In-depth Technical Guide to the Synthesis of Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a symmetrical thiosulfonate that serves as a valuable reagent in organic synthesis. Its utility lies in its ability to act as a source of the phenylsulfonyl group and as a sulfur transfer agent. This technical guide provides a comprehensive review of the synthetic methodologies for preparing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its efficient synthesis and application.
Synthetic Methodologies
The primary and most direct route to this compound involves the reaction of a benzenesulfonyl precursor with a sulfide (B99878) source. The most commonly employed precursor is benzenesulfonyl chloride, owing to its commercial availability and high reactivity.
Method 1: Reaction of Benzenesulfonyl Chloride with a Sulfide Source
This is the most straightforward and widely reported method for the synthesis of this compound. The reaction involves the nucleophilic attack of a sulfide anion on the electrophilic sulfur atom of two molecules of benzenesulfonyl chloride.
Reaction Scheme:
A variety of sulfide sources can be utilized, with sodium sulfide (Na₂S) and hydrogen sulfide (H₂S) being the most common.
This protocol details the synthesis of this compound from benzenesulfonyl chloride and sodium sulfide.
Materials:
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.2 g, 5 mmol) in a minimal amount of water. To this, add a solution of benzenesulfonyl chloride (3.53 g, 20 mmol) in acetone (20 mL).
-
Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and dichloromethane (50 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |
| Benzenesulfonyl chloride | Sodium sulfide | Acetone | 4-6 h | Room Temperature | ~85% |
Table 1: Summary of quantitative data for the synthesis of this compound using sodium sulfide.
An alternative procedure utilizes hydrogen sulfide gas as the sulfide source.
Materials:
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen sulfide (H₂S) gas
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Reaction Mixture: Dissolve benzenesulfonyl chloride (3.53 g, 20 mmol) in dichloromethane (50 mL) in a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.
-
Reaction: Cool the solution in an ice bath and slowly bubble hydrogen sulfide gas through the solution while stirring. Pyridine (1.58 g, 20 mmol) is added dropwise as a base to neutralize the HCl byproduct. The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent to yield pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Temperature | Yield |
| Benzenesulfonyl chloride | Hydrogen sulfide | Dichloromethane | Pyridine | 2-3 h | 0 °C to RT | ~80% |
Table 2: Summary of quantitative data for the synthesis of this compound using hydrogen sulfide.
Reaction Mechanism and Workflow Visualization
The synthesis of this compound from benzenesulfonyl chloride and a sulfide source proceeds through a nucleophilic substitution mechanism. The following diagrams illustrate the logical workflow of the synthesis and a plausible reaction pathway.
Caption: General experimental workflow for the synthesis of this compound.
Spectral Data Analysis of Bis(phenylsulfonyl)sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
Bis(phenylsulfonyl)sulfide is a symmetrical molecule containing two phenylsulfonyl groups linked by a central sulfur atom.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₄S₃ |
| Molecular Weight | 314.41 g/mol |
| CAS Number | 4388-22-1 |
| Appearance | Off-white to pink powder or crystals[1] |
| Melting Point | 129-134 °C[1] |
Predicted Spectral Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. These predictions are based on the chemical structure and typical spectral values for the phenylsulfonyl functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet (d) | 4H | Ortho-protons (H₂) |
| ~ 7.5 - 7.7 | Triplet (t) | 2H | Para-protons (H₄) |
| ~ 7.4 - 7.6 | Triplet (t) | 4H | Meta-protons (H₃) |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 142 | Quaternary Carbon (C₁) |
| ~ 133 - 135 | Para-Carbon (C₄) |
| ~ 129 - 131 | Meta-Carbons (C₃) |
| ~ 127 - 129 | Ortho-Carbons (C₂) |
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600 - 1585 | Medium | Aromatic C=C stretch |
| ~ 1350 - 1300 | Strong | Asymmetric SO₂ stretch |
| ~ 1180 - 1160 | Strong | Symmetric SO₂ stretch |
| ~ 750 - 720 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| ~ 550 - 500 | Weak | S-S stretch |
Mass Spectrometry (MS)
Expected Mass Spectrometry Fragmentation
| m/z Ratio | Proposed Fragment Ion |
| 314 | [M]⁺ (Molecular Ion) |
| 141 | [C₆H₅SO₂]⁺ (Phenylsulfonyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube and wipe it clean before insertion into the spectrometer.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer: Bruker Avance 400 or similar.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (Example for an FTIR Spectrometer):
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or similar.
-
Technique: ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Inject the solution into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
-
Instrument Parameters (Example for a GC-MS System):
-
Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50 - 500.
-
GC Column (if used): HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Temperature Program (if used): Start at 50°C, ramp to 250°C at 10°C/min.
-
-
Data Processing:
-
The mass spectrum will be generated by the instrument software.
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify major fragment ions.
-
Visualizations
Workflow for Spectral Data Analysis
Caption: Workflow for the synthesis, spectral data acquisition, and analysis of a chemical compound.
Molecular Structure and Mass Spectrometry Fragmentation
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a chemical reagent primarily utilized in organic synthesis. While the direct biological mechanism of action of this compound as a therapeutic agent is not extensively documented in current scientific literature, its significance to drug development and research lies in its role as a versatile sulfur-transfer agent. This guide will delve into the core chemical mechanism of action of this compound, providing a technical overview of its reactivity, applications in the synthesis of potentially bioactive molecules, and detailed experimental protocols. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.
Core Chemical Mechanism of Action
The primary utility of this compound is as a bifunctional, single-sulfur source for the synthesis of unsymmetrical diaryl sulfides.[1] This process is of significant interest in medicinal chemistry as the diaryl sulfide (B99878) motif is a core component of numerous bioactive molecules. The mechanism of action in this context is a chemical one, centered on its reactivity in copper-catalyzed cross-coupling reactions.
This compound acts as a bielectrophilic sulfide platform. This allows for the chemoselective and sequential addition of two different aryl nucleophiles. The process typically involves a twice copper-catalyzed Chan-Lam-type cross-coupling reaction.[1] This strategy has demonstrated a broad tolerance for a variety of aryl boronic acids and functional groups, making it a robust method for generating diverse libraries of unsymmetrical diaryl sulfides.[1]
Quantitative Data Summary
The efficiency of this compound as a sulfur-transfer agent has been demonstrated in various synthetic applications. The following table summarizes the quantitative data from key studies, highlighting the reaction yields under different catalytic conditions.
| Aryl Boronic Acid | Catalyst | Solvent | Base | Yield (%) | Reference |
| Phenylboronic acid | Cu(OAc)2 | 1,4-dioxane (B91453) | Pyridine (B92270) | 85 | [1] |
| 4-Methoxyphenylboronic acid | Cu(OAc)2 | 1,4-dioxane | Pyridine | 92 | [1] |
| 4-Chlorophenylboronic acid | Cu(OAc)2 | 1,4-dioxane | Pyridine | 78 | [1] |
| 3-Thienylboronic acid | Cu(OAc)2 | 1,4-dioxane | Pyridine | 75 | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of unsymmetrical diaryl sulfides using this compound, based on established methodologies.[1] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl boronic acid (1.1 equivalents)
-
Copper(II) acetate (B1210297) (Cu(OAc)2, 10 mol%)
-
Pyridine (2.0 equivalents)
-
1,4-dioxane (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the first aryl boronic acid (1.1 equivalents), and copper(II) acetate (10 mol%).
-
Add 1,4-dioxane as the solvent, followed by pyridine (2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon consumption of the starting material, introduce the second aryl boronic acid (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the intermediate is fully converted to the final unsymmetrical diaryl sulfide, as indicated by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure unsymmetrical diaryl sulfide.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and logical flow of the synthetic process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Sequential copper-catalyzed cross-coupling reactions.
References
An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)sulfide, also known as benzenesulfonic thioanhydride, is a versatile organosulfur compound with significant applications in synthetic chemistry. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and key applications, particularly its role as an electrophilic sulfur transfer agent. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction
This compound, with the chemical formula (C₆H₅SO₂)₂S, is a symmetrical thioanhydride derived from benzenesulfonic acid. It serves as a stable, crystalline solid that is increasingly recognized for its utility as a bielectrophilic sulfur source. Its ability to controllably deliver a sulfur atom to nucleophiles makes it a valuable reagent in the construction of complex sulfur-containing molecules, which are prevalent in pharmaceuticals and materials science. This document outlines the historical development, synthesis, and key applications of this important chemical entity.
Discovery and History
The chemistry of aromatic sulfonic acids and their derivatives dates back to the 19th century, with the first synthesis of benzenesulfonic acid by Eilhard Mitscherlich in 1834. While the exact date of the first synthesis of this compound is not well-documented in readily available literature, its conceptual origins lie in the extensive studies of sulfonic acid anhydrides and thioanhydrides.
Historically, the formation of such compounds was often observed as a byproduct in reactions involving benzenesulfonyl chloride and various sulfur-containing nucleophiles. A key piece of historical context comes from the understanding that the reaction of benzenesulfonic acid with thionyl chloride, in the absence of a sulfonating agent, primarily yields the thioanhydride. This suggests that early investigations into the reactions of benzenesulfonyl derivatives likely produced this compound, even if it was not the intended product at the time. The more systematic study and application of this compound as a specific reagent in organic synthesis is a more recent development, driven by the demand for efficient and selective methods for C-S bond formation.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₄S₃ | |
| Molecular Weight | 314.41 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 129-134 °C | |
| Boiling Point | 424.07 °C (at 760 mmHg, predicted) | |
| CAS Number | 4388-22-1 | |
| IUPAC Name | benzenesulfonylsulfanylsulfonylbenzene | [2] |
| Synonyms | Benzenesulfonic thioanhydride, Bis(benzenesulfonyl) sulfide (B99878) | [3] |
Experimental Protocols
Synthesis of the Precursor: Benzenesulfonyl Chloride
The most common precursor for the synthesis of this compound is benzenesulfonyl chloride. Several methods for its preparation have been reported. A typical laboratory-scale synthesis involves the chlorosulfonation of benzene (B151609).
Protocol 4.1.1: Synthesis of Benzenesulfonyl Chloride from Benzene [4]
-
Materials:
-
Benzene (10 moles, 780 g)
-
Chlorosulfonic acid (30 moles, 2 L)
-
Crushed ice
-
Carbon tetrachloride
-
Dilute sodium carbonate solution
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, place chlorosulfonic acid (2 L).
-
Slowly add benzene (780 g) to the stirred chlorosulfonic acid, maintaining the temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.
-
After the addition is complete, continue stirring for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice (6-7 kg).
-
Extract the oily product with carbon tetrachloride (1 L). Separate the organic layer.
-
Wash the combined organic extracts with a dilute sodium carbonate solution, followed by water.
-
Distill the carbon tetrachloride under atmospheric pressure.
-
Distill the remaining benzenesulfonyl chloride under reduced pressure, collecting the fraction at 113-115 °C / 10 mmHg.
-
-
Yield: Typically 75-80%.
Synthesis of this compound
Protocol 4.2.1: Synthesis of this compound from Benzenesulfonyl Chloride and Sodium Sulfide
-
Materials:
-
Benzenesulfonyl chloride (2 moles)
-
Sodium sulfide nonahydrate (1 mole)
-
Anhydrous ethanol (B145695)
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium sulfide nonahydrate (1 mole) in a minimal amount of water.
-
Add anhydrous ethanol to the sodium sulfide solution with stirring.
-
Cool the mixture in an ice bath.
-
Dissolve benzenesulfonyl chloride (2 moles) in anhydrous ethanol.
-
Slowly add the benzenesulfonyl chloride solution to the stirred sodium sulfide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of this compound should form.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
-
Expected Yield: Moderate to good.
-
Characterization: The product can be characterized by its melting point (129-134 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Applications in Organic Synthesis
The primary application of this compound in modern organic synthesis is as a "bielectrophilic sulfide platform molecule" for the construction of unsymmetrical diaryl sulfides. This is particularly valuable as diaryl sulfides are important structural motifs in many pharmaceuticals and functional materials.
Synthesis of Unsymmetrical Diaryl Sulfides
This compound allows for the sequential, chemoselective introduction of two different aryl groups. The general strategy involves a copper-catalyzed Chan-Lam type cross-coupling reaction.
Experimental Workflow for the Synthesis of Unsymmetrical Diaryl Sulfides
Caption: Workflow for the synthesis of unsymmetrical diaryl sulfides.
Protocol 5.1.1: General Procedure for the Synthesis of Unsymmetrical Diaryl Sulfides [3]
-
Step 1: Synthesis of the Intermediate Aryl Phenylsulfonyl Sulfide
-
To a reaction vessel, add this compound (1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂) (1.1 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate aryl phenylsulfonyl sulfide by column chromatography.
-
-
Step 2: Synthesis of the Final Unsymmetrical Diaryl Sulfide
-
To a reaction vessel, add the purified aryl phenylsulfonyl sulfide from Step 1 (1.0 equiv), the second arylboronic acid (Ar²-B(OH)₂) (1.2 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
After completion, perform an aqueous workup and purify the final unsymmetrical diaryl sulfide by column chromatography.
-
Relevance in Drug Discovery and Development
Sulfur-containing functional groups are integral to a wide range of pharmaceuticals. The sulfonyl group, in particular, is a key pharmacophore in many approved drugs due to its ability to form strong hydrogen bonds and its metabolic stability. While this compound itself is not typically a final drug product, its role as a reagent for synthesizing novel sulfur-containing molecules makes it highly relevant to drug discovery.
The phenylsulfonyl moiety is present in a variety of biologically active compounds. For instance, derivatives of 4-(phenylsulfonyl)morpholine (B1295087) have been investigated as potential agents against triple-negative breast cancer, where they induce endoplasmic reticulum stress-dependent tumor-suppressive signals.[5] Phenylsulfonyl hydrazide derivatives have been identified as potential anti-inflammatory agents through the inhibition of the mPGES-1 enzyme.[6]
The ability to efficiently synthesize libraries of unsymmetrical diaryl sulfides using this compound as a key reagent allows for the exploration of a broader chemical space in the search for new drug candidates. The diaryl sulfide scaffold is present in a number of therapeutic agents.
Logical Relationship of this compound to Drug Discovery
Caption: Role of this compound in the drug discovery pipeline.
While direct interactions of this compound with specific signaling pathways have not been extensively reported, its utility in generating molecules with the potential to modulate various biological targets is clear. The phenylsulfonyl group can act as a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
Conclusion
This compound has evolved from a chemical curiosity to a valuable tool in the arsenal (B13267) of synthetic organic chemists. Its historical roots in the fundamental studies of sulfonic acid chemistry have given way to modern applications in the efficient construction of complex molecules. For researchers in drug discovery, this reagent provides a reliable and versatile platform for the synthesis of novel sulfur-containing compounds, thereby expanding the accessible chemical space for identifying new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its broader application and spur further innovation in the field.
References
- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Bis(phenylsulfonyl) Sulfide | C12H10O4S3 | CID 257516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bis(phenylsulfonyl)sulfide as a Bifunctional Single-Sulfur Source
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(phenylsulfonyl)sulfide, with the chemical formula C₁₂H₁₀O₄S₃, is a crystalline solid that serves as a highly effective bifunctional single-sulfur source in organic synthesis.[1][2] Its unique structure, featuring a central sulfur atom flanked by two phenylsulfonyl groups, renders it a bielectrophilic platform.[3] This characteristic allows for the chemoselective and sequential reaction with two different nucleophiles, providing a rapid and efficient route to complex molecules. A significant application lies in the synthesis of unsymmetrical diaryl sulfides through copper-catalyzed Chan–Lam-type cross-couplings.[3] Diaryl sulfide (B99878) motifs are prevalent in a wide range of pharmaceuticals and bioactive molecules, making this compound a valuable reagent in drug discovery and medicinal chemistry.[4][5][6]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄S₃ | [1] |
| Molecular Weight | 314.41 g/mol | [2] |
| IUPAC Name | benzenesulfonylsulfanylsulfonylbenzene | [1] |
| CAS Number | 4388-22-1 | [1] |
| Appearance | Off-white to pink powder or crystals | [7] |
| Melting Point | 129°C to 134°C | [7] |
| InChI Key | YQUSJUJNDKUWAM-UHFFFAOYSA-N | [2] |
Core Application: Synthesis of Unsymmetric Diaryl Sulfides
This compound acts as a "bielectrophilic sulfide platform," enabling the sequential installation of two distinct aryl groups. The process involves two consecutive copper-catalyzed Chan–Lam-type cross-coupling reactions with different aryl boronic acids. This strategy is noted for its good tolerance of various functional groups and its applicability to the modification of complex bioactive molecules.[3]
Caption: Workflow for synthesizing unsymmetric diaryl sulfides.
Experimental Protocols
The following are generalized protocols based on the reported use of this compound for the synthesis of unsymmetrical diaryl sulfides.[3] Researchers should adapt and optimize these procedures for their specific substrates and equipment.
Protocol 1: Stepwise Synthesis of Unsymmetric Diaryl Sulfides
This protocol involves two distinct reaction steps, allowing for the isolation of the intermediate product.
Step 1: Synthesis of Aryl Phenylsulfonyl Sulfide Intermediate (Ar¹-S-SO₂Ph)
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the first aryl boronic acid (Ar¹-B(OH)₂) (1.1 equiv.), and a suitable copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., Dichloromethane or Dioxane) and a base (e.g., Pyridine or Triethylamine, 2.0 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature under an air atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to yield the aryl phenylsulfonyl sulfide intermediate.
Step 2: Synthesis of Unsymmetric Diaryl Sulfide (Ar¹-S-Ar²)
-
Reaction Setup: To a reaction vessel, add the purified aryl phenylsulfonyl sulfide intermediate (1.0 equiv.), the second aryl boronic acid (Ar²-B(OH)₂) (1.1 equiv.), and a copper catalyst.
-
Solvent and Base: Add a suitable solvent and base as described in Step 1.
-
Reaction Conditions: Stir the mixture at room temperature or an elevated temperature as required.
-
Monitoring, Work-up, and Purification: Follow the procedures outlined in Step 1 (points 4-6) to isolate and purify the final unsymmetrical diaryl sulfide product.
Protocol 2: One-Pot Synthesis of Unsymmetric Diaryl Sulfides
This streamlined protocol avoids the isolation of the intermediate, improving efficiency.
-
Reaction Setup (First Coupling): In a reaction vessel, combine this compound (1.0 equiv.), the first aryl boronic acid (Ar¹-B(OH)₂) (1.1 equiv.), copper catalyst, solvent, and base as described in Protocol 1, Step 1.
-
First Coupling Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting this compound.
-
Second Coupling Addition: Directly to the reaction mixture, add the second aryl boronic acid (Ar²-B(OH)₂) (1.2 equiv.). Additional catalyst or base may be added if necessary.
-
Second Coupling Reaction: Continue stirring the reaction at room temperature or an elevated temperature until the intermediate is fully consumed.
-
Work-up and Purification: Perform the work-up and purification procedures as described in Protocol 1, Step 1 (points 5-6) to obtain the final unsymmetrical diaryl sulfide.
Substrate Scope and Compatibility
The copper-catalyzed synthesis of unsymmetrical diaryl sulfides using this compound demonstrates broad applicability.[3]
| Substrate/Functional Group | Compatibility | Notes |
| Aryl Boronic Acids | High | Tolerates a wide range of electronically diverse (both electron-donating and electron-withdrawing) substituents on the aromatic ring. |
| Heterocyclic Boronic Acids | Compatible | Applicable to various heterocyclic systems common in medicinal chemistry. |
| Halogens (Cl, Br, F) | Tolerated | Functional groups are stable under the reaction conditions, allowing for further downstream modifications. |
| Esters, Ketones, Amides | Tolerated | Carbonyl-containing functional groups are generally compatible. |
| Alcohols, Phenols | Tolerated | Free hydroxyl groups do not significantly interfere with the coupling. |
| Complex Bioactive Molecules | Demonstrated | The methodology has been successfully applied to the late-stage functionalization of complex molecules.[3] |
Role in Drug Development
The synthesis of novel chemical entities is central to drug discovery. Sulfur-containing compounds, particularly diaryl sulfides and related sulfones, are prominent scaffolds in a vast number of FDA-approved drugs.[4][5] The ability to rapidly assemble libraries of unsymmetrical diaryl sulfides using this compound provides a powerful tool for lead generation and optimization.
Caption: Role of rapid sulfide synthesis in a drug discovery pipeline.
The synthesized sulfides can be further oxidized to the corresponding sulfoxides and sulfones, which are also important pharmacophores.[8][9] This extends the chemical diversity that can be accessed from a single sulfur-transfer reaction.
References
- 1. Bis(phenylsulfonyl) Sulfide | C12H10O4S3 | CID 257516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4388-22-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling with Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-sulfur (C–S) bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials, as sulfur-containing motifs are prevalent in a vast array of biologically active molecules.[1] Traditional methods for the synthesis of diaryl sulfides often involve the use of foul-smelling and easily oxidized thiols. To circumvent these issues, the development of efficient and odorless sulfur sources is of paramount importance. Bis(phenylsulfonyl)sulfide has emerged as a stable, crystalline solid and an effective bifunctional single-sulfur source for the synthesis of unsymmetrical diaryl sulfides. This document provides detailed application notes and protocols for the copper-catalyzed cross-coupling of this compound with aryl boronic acids, a process that offers a rapid and versatile route to a diverse range of unsymmetrical diaryl sulfides. This methodology is particularly relevant for drug development professionals due to its broad substrate scope and tolerance of various functional groups, facilitating the synthesis of complex molecules with potential therapeutic applications.[2][3]
Core Application: Synthesis of Unsymmetrical Diaryl Sulfides
The copper-catalyzed reaction with this compound allows for the sequential and chemoselective installation of two different aryl groups, leveraging a double Chan-Lam type cross-coupling mechanism.[2] The process can be performed in a stepwise manner or as a one-pot procedure, providing flexibility in synthetic design.
Reaction Principle
The fundamental transformation involves the reaction of this compound with two different aryl boronic acids in the presence of a copper catalyst. The phenylsulfonyl group acts as a leaving group, enabling the sequential formation of two distinct C–S bonds at the central sulfur atom.
Data Presentation
Table 1: One-Pot Synthesis of Unsymmetric Diaryl Sulfides with this compound[3]
| Entry | Ar¹B(OH)₂ | Ar²B(OH)₂ | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Methylphenylboronic acid | 4-Methoxy-4'-methyldiphenyl sulfide (B99878) | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chlorophenylboronic acid | 4-Methoxy-4'-chlorodiphenyl sulfide | 78 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methylphenylboronic acid | 4-Methoxy-3'-methyldiphenyl sulfide | 81 |
| 4 | Phenylboronic acid | 4-Fluorophenylboronic acid | 4-Fluorodiphenyl sulfide | 75 |
| 5 | Phenylboronic acid | 4-Trifluoromethylphenylboronic acid | 4-Trifluoromethyldiphenyl sulfide | 65 |
| 6 | 4-tert-Butylphenylboronic acid | 4-Acetylphenylboronic acid | 4-tert-Butyl-4'-acetyldiphenyl sulfide | 72 |
Reaction conditions: A mixture of Ar¹B(OH)₂ (0.5 mmol), this compound (0.25 mmol), Cu(OAc)₂ (10 mol%), and pyridine (B92270) (2.0 equiv) in DCE (2.0 mL) was stirred at 70 °C for 12 h. Then, Ar²B(OH)₂ (0.75 mmol) and additional pyridine (2.0 equiv) were added, and the mixture was stirred for another 12 h.
Table 2: Stepwise Synthesis of Unsymmetric Diaryl Sulfides[3]
| Entry | Intermediate Aryl Phenylsulfonyl Sulfide | Ar²B(OH)₂ | Product | Yield (%) |
| 1 | 4-Methoxyphenyl (B3050149) phenylsulfonyl sulfide | 4-Methylphenylboronic acid | 4-Methoxy-4'-methyldiphenyl sulfide | 88 |
| 2 | 4-Methoxyphenyl phenylsulfonyl sulfide | 4-Chlorophenylboronic acid | 4-Methoxy-4'-chlorodiphenyl sulfide | 82 |
| 3 | 4-Chlorophenyl phenylsulfonyl sulfide | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxydiphenyl sulfide | 80 |
| 4 | Phenyl phenylsulfonyl sulfide | 4-Fluorophenylboronic acid | 4-Fluorodiphenyl sulfide | 85 |
Reaction conditions for the second step: A mixture of aryl phenylsulfonyl sulfide (0.25 mmol), Ar²B(OH)₂ (0.3 mmol), Cu(OAc)₂ (10 mol%), and pyridine (2.0 equiv) in DCE (2.0 mL) was stirred at 70 °C for 12 h.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Methoxy-4'-methyldiphenyl Sulfide
Materials:
-
4-Methoxyphenylboronic acid
-
4-Methylphenylboronic acid
-
This compound
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Reaction vial (10 mL) with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (76 mg, 0.5 mmol), this compound (82 mg, 0.25 mmol), and copper(II) acetate (4.5 mg, 0.025 mmol, 10 mol%).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) to the vial.
-
Add pyridine (80 µL, 1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the vial and stir the mixture at 70 °C for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Add 4-methylphenylboronic acid (102 mg, 0.75 mmol) and additional pyridine (80 µL, 1.0 mmol, 2.0 equiv) to the vial.
-
Reseal the vial and stir the mixture at 70 °C for an additional 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methoxy-4'-methyldiphenyl sulfide.
Protocol 2: Stepwise Synthesis of 4-Methoxy-4'-methyldiphenyl Sulfide
Step A: Synthesis of 4-Methoxyphenyl Phenylsulfonyl Sulfide
Materials:
-
4-Methoxyphenylboronic acid
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Follow steps 1-4 of Protocol 1, using 4-methoxyphenylboronic acid (76 mg, 0.5 mmol), this compound (82 mg, 0.25 mmol), copper(II) acetate (4.5 mg, 0.025 mmol, 10 mol%), pyridine (80 µL, 1.0 mmol, 2.0 equiv), and DCE (2.0 mL).
-
Stir the mixture at 70 °C for 12 hours.
-
After completion, perform an aqueous workup as described in steps 9-10 of Protocol 1.
-
Purify the crude product by column chromatography to isolate the intermediate, 4-methoxyphenyl phenylsulfonyl sulfide.
Step B: Synthesis of 4-Methoxy-4'-methyldiphenyl Sulfide
Materials:
-
4-Methoxyphenyl phenylsulfonyl sulfide (from Step A)
-
4-Methylphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a reaction vial, add 4-methoxyphenyl phenylsulfonyl sulfide (69 mg, 0.25 mmol), 4-methylphenylboronic acid (41 mg, 0.3 mmol), and copper(II) acetate (4.5 mg, 0.025 mmol, 10 mol%).
-
Add anhydrous DCE (2.0 mL) and pyridine (40 µL, 0.5 mmol, 2.0 equiv).
-
Seal the vial and stir the mixture at 70 °C for 12 hours.
-
Perform workup and purification as described in steps 8-11 of Protocol 1 to obtain the final product.
Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the synthesis of unsymmetrical diaryl sulfides and the proposed catalytic cycle.
Caption: Experimental workflows for one-pot and stepwise synthesis.
Caption: Proposed Chan-Lam type catalytic cycles.
References
- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Unsymmetrical Diaryl Sulfides: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsymmetrical diaryl sulfides are a pivotal structural motif in a multitude of pharmaceuticals, agrochemicals, and functional materials. The precise and efficient construction of the carbon-sulfur (C-S) bond is therefore a subject of considerable interest in synthetic organic chemistry. This application note provides a comprehensive overview of contemporary and robust experimental protocols for the synthesis of unsymmetrical diaryl sulfides. We present detailed methodologies for transition-metal-catalyzed cross-coupling reactions, specifically Palladium-catalyzed Buchwald-Hartwig coupling and Copper-catalyzed Ullmann-type reactions, as well as modern metal-free alternatives, including an iodine-mediated approach and a visible-light-promoted photocatalytic method. Each protocol is accompanied by a summary of its key features, a detailed step-by-step experimental procedure, and representative data. A comparative summary of these methods is presented in a structured table to facilitate protocol selection based on substrate scope, reaction conditions, and efficiency. Furthermore, this note features a practical application in the synthesis of a key intermediate of the antidepressant drug Vortioxetine.
Introduction
The diaryl sulfide (B99878) linkage is a prevalent feature in a wide array of biologically active molecules and advanced materials. The development of versatile and efficient synthetic routes to access these compounds, particularly those with unsymmetrical substitution patterns, is crucial for drug discovery and material science. Historically, the synthesis of diaryl sulfides has been challenging, often requiring harsh reaction conditions and limited by substrate scope. However, recent advancements in catalysis have led to the development of several powerful methods that offer milder conditions, broader functional group tolerance, and improved yields.
This document outlines four distinct and reliable protocols for the synthesis of unsymmetrical diaryl sulfides, catering to various experimental requirements and substrate sensitivities. These methods include:
-
Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling: A highly versatile and widely used method employing a palladium catalyst with a specialized phosphine (B1218219) ligand.
-
Copper-Catalyzed Ullmann-Type C-S Coupling: A classical yet continually refined method utilizing a more economical copper catalyst.
-
Iodine-Mediated Metal-Free Synthesis: A transition-metal-free approach relying on an iodine mediator for the oxidative coupling of arylhydrazines and thiols.
-
Visible-Light-Promoted Photocatalytic Synthesis: A green and sustainable metal-free method that utilizes visible light and a photocatalyst.
Comparative Summary of Synthetic Protocols
The following table provides a summary of the key quantitative data for the described protocols, allowing for a direct comparison of their efficiency and applicability.
| Method | Catalyst/Mediator | Typical Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
| Buchwald-Hartwig C-S Coupling | Pd(OAc)₂, Xantphos | Aryl halide, Thiol | Cs₂CO₃ | Toluene (B28343) | 80-110 | 8-24 | 75-95 |
| Ullmann-Type C-S Coupling | CuI, Ligand (e.g., neocuproine) | Aryl iodide, Thiol | Base (e.g., KOH) | Toluene/DMSO | 110-130 | 12-24 | 60-90 |
| Iodine-Mediated Synthesis | KI, TBHP (oxidant) | Arylhydrazine, Thiol | Cs₂CO₃ | Water | Room Temp. | 4-8 | 63-88[1] |
| Photocatalytic Synthesis | Rose Bengal | Arylhydrazine, Thiol | Na₂CO₃ | Water | Room Temp. | 8 | up to 85[2] |
Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling
This protocol is a robust and highly efficient method for the formation of C-S bonds, demonstrating broad substrate scope and functional group tolerance.[3]
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 mmol)
-
Thiol (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (3.6 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the aryl halide (1.0 mmol) and the thiol (1.2 mmol) to the flask under a positive flow of inert gas.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Copper-Catalyzed Ullmann-Type C-S Coupling
A classical and cost-effective method for diaryl sulfide synthesis. Modern variations often employ ligands to improve efficiency and broaden the substrate scope.
Materials:
-
Aryl iodide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Neocuproine (B1678164) (0.1 mmol, 10 mol%)
-
Potassium hydroxide (B78521) (KOH) (2.0 mmol)
-
Anhydrous toluene or DMSO (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine CuI (19.0 mg, 0.1 mmol), neocuproine (20.8 mg, 0.1 mmol), and KOH (112 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl iodide (1.0 mmol) and thiol (1.2 mmol) under a counterflow of inert gas.
-
Add anhydrous toluene or DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography to afford the desired unsymmetrical diaryl sulfide.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
Iodine-Mediated Metal-Free Synthesis
This protocol offers a mild, scalable, and environmentally friendly alternative to transition-metal-catalyzed methods, proceeding at room temperature in water.[1]
Materials:
-
Arylhydrazine hydrochloride (1.2 mmol)
-
Thiol (1.0 mmol)
-
Potassium iodide (KI) (0.3 mmol, 30 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the thiol (1.0 mmol), arylhydrazine hydrochloride (1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and KI (49.8 mg, 0.3 mmol).
-
Add water (5 mL) to the flask.
-
Stir the mixture at room temperature and add TBHP (0.39 mL, 3.0 mmol) dropwise over 5 minutes.
-
Continue stirring at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure unsymmetrical diaryl sulfide.
-
Characterize the final product by NMR and mass spectrometry.
Visible-Light-Promoted Photocatalytic Synthesis
A green and sustainable approach that utilizes a commercially available organic dye as a photocatalyst and visible light as the energy source.[2][4]
Materials:
-
Arylhydrazine (0.4 mmol)
-
Thiol (0.2 mmol)
-
Rose Bengal (0.004 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃) (0.4 mmol)
-
Water (3 mL)
-
Blue LED lamp (e.g., 34 W)
-
Reaction vessel (e.g., a small vial or flask)
Procedure:
-
In a small reaction vessel, combine the thiol (0.2 mmol), arylhydrazine (0.4 mmol), Na₂CO₃ (42.4 mg, 0.4 mmol), and Rose Bengal (4.1 mg, 0.004 mmol).
-
Add water (3 mL) and stir the mixture to ensure homogeneity.
-
Place the reaction vessel at a distance of approximately 5-10 cm from a blue LED lamp.
-
Irradiate the mixture with visible light at room temperature for 8 hours with continuous stirring.
-
After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired diaryl sulfide.
-
Verify the structure and purity of the synthesized compound.
Application Example: Synthesis of a Vortioxetine Intermediate
Vortioxetine is an antidepressant drug, and its synthesis involves the formation of a key unsymmetrical diaryl sulfide intermediate, 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine. The C-S bond formation can be achieved using methods analogous to those described above. For instance, a common industrial route involves the coupling of 2,4-dimethylthiophenol with an appropriately substituted aryl halide.[5][6][7]
Synthesis of 1-(2-bromophenylthio)-2,4-dimethylbenzene:
A common precursor to the final active pharmaceutical ingredient is synthesized via a C-S coupling reaction.
Materials:
-
2-Bromoiodobenzene (1.0 mmol)
-
2,4-Dimethylthiophenol (1.1 mmol)
-
Palladium catalyst and ligand (as in the Buchwald-Hartwig protocol) or a Copper catalyst (as in the Ullmann protocol)
-
Appropriate base and solvent
Procedure (Illustrative, based on Palladium catalysis):
-
Follow the general procedure for the Buchwald-Hartwig C-S cross-coupling, reacting 2-bromoiodobenzene with 2,4-dimethylthiophenol.
-
The subsequent step in the total synthesis of Vortioxetine would involve the coupling of this intermediate with piperazine, typically also a palladium-catalyzed reaction.
Visualizations
Experimental Workflow for Unsymmetrical Diaryl Sulfide Synthesis
Caption: General experimental workflow for the synthesis of unsymmetrical diaryl sulfides.
Catalytic Cycle of Buchwald-Hartwig C-S Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.
References
- 1. An Iodide-Mediated Transition-Metal-Free Strategy towards Unsymmetrical Diaryl Sulfides via Arylhydrazines and Thiols [organic-chemistry.org]
- 2. Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Fused Thiophene Derivatives Using Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(phenylsulfonyl)sulfide as a sulfur transfer reagent in the synthesis of fused thiophene (B33073) derivatives, particularly thieno[3,2-b]thiophenes. Fused thiophenes are a critical class of heterocyclic compounds extensively utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and other optoelectronic materials. While many of these compounds are investigated for materials science applications, the thieno[3,2-b]thiophene (B52689) scaffold is also a recognized pharmacophore with potential applications in medicinal chemistry.
Introduction to the Application
The synthesis of fused thiophene systems is of paramount importance for the advancement of organic electronics and drug discovery. The rigid, planar, and electron-rich structure of thieno[3,2-b]thiophene, for instance, facilitates π-π stacking and efficient charge transport, making it a desirable building block for semiconducting polymers. This compound, also known as benzenesulfonyl sulfide, serves as an electrophilic sulfur source for the construction of the second thiophene ring in a fused system. This method typically involves the reaction of a di-lithiated thiophene precursor with this compound to induce cyclization.
The primary application of this synthetic strategy is in the creation of monomers for high-performance organic polymers. The phenylsulfonyl groups in the reagent act as good leaving groups, facilitating the transfer of a single sulfur atom to the nucleophilic substrate.
Synthetic Methodology and Mechanism
The core of the synthetic approach involves a cyclization reaction wherein a suitably functionalized thiophene derivative is treated with a strong base, such as n-butyllithium, to generate a di-anionic species. This intermediate then reacts with this compound, which delivers a sulfur atom to form the fused thiophene ring system.
A key example of this methodology is the synthesis of the parent thieno[3,2-b]thiophene core from a di-lithiated vinylidene intermediate derived from 3-bromo-2-iodothiophene. The reaction proceeds through the formation of a new carbon-sulfur bond, leading to the fused bicyclic system.
DOT Script for the Proposed Reaction Mechanism
Application Notes and Protocols: Bis(phenylsulfonyl)sulfide as an Electrophilic Sulfur Introducing Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)sulfide has emerged as a valuable electrophilic sulfur transfer reagent in modern organic synthesis. Its stability, ease of handling, and role as a synthetic equivalent to the highly toxic and volatile sulfur dichloride (SCl₂) make it an attractive choice for the introduction of sulfur atoms into organic molecules.[1] This reagent facilitates the construction of various sulfur-containing scaffolds, including unsymmetrical diaryl sulfides and fused thiophene (B33073) derivatives, which are pivotal structures in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Introduction to this compound
This compound, also known as benzenesulfonic thioanhydride, is a white to light yellow crystalline solid. It serves as a bielectrophilic single-sulfur source, capable of reacting sequentially with nucleophiles.[1] A significant advantage of this reagent is that the byproduct of its reactions, benzenesulfinic acid, is water-soluble, allowing for straightforward removal during aqueous work-up.[1] Its applications are particularly notable in the synthesis of unsymmetrical diaryl sulfides and thienoacenes, the latter of which have applications as organic field-effect transistor (OFET) materials.
Chemical Structure:
CAS Number: 4388-22-1 Molecular Formula: C₁₂H₁₀O₄S₃ Molecular Weight: 314.41 g/mol
Applications in Organic Synthesis
Synthesis of Unsymmetrical Diaryl Sulfides via Copper-Catalyzed Cross-Coupling
A significant application of this compound is the synthesis of unsymmetrical diaryl sulfides. This transformation is achieved through a sequential, copper-catalyzed Chan-Lam-type cross-coupling with two different aryl boronic acids.[1] The method offers good functional group tolerance and can be performed in a one-pot or stepwise manner.[1]
Logical Workflow for Unsymmetrical Diaryl Sulfide (B99878) Synthesis
Caption: Sequential Chan-Lam coupling for unsymmetrical diaryl sulfide synthesis.
Experimental Protocols:
Protocol 2.1.1: Stepwise Synthesis of Unsymmetrical Diaryl Sulfides [1]
-
Step 1: Synthesis of Aryl Phenylsulfonyl Sulfide Intermediate.
-
To a reaction vessel, add this compound (1.0 equiv.), the first aryl boronic acid (Ar¹B(OH)₂) (1.2 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Add a suitable solvent (e.g., DCM or THF) and a base (e.g., pyridine (B92270) or Et₃N, 2.0 equiv.).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the aryl phenylsulfonyl sulfide intermediate (Ar¹-S-SO₂Ph).
-
-
Step 2: Synthesis of the Final Unsymmetrical Diaryl Sulfide.
-
To a reaction vessel, add the purified aryl phenylsulfonyl sulfide intermediate (1.0 equiv.), the second aryl boronic acid (Ar²B(OH)₂) (1.2 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Add a suitable solvent and base as in Step 1.
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Perform an aqueous work-up and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the unsymmetrical diaryl sulfide (Ar¹-S-Ar²).
-
Protocol 2.1.2: One-Pot Synthesis of Unsymmetrical Diaryl Sulfides [1]
-
To a reaction vessel, add this compound (1.0 equiv.), the first aryl boronic acid (Ar¹B(OH)₂) (1.1 equiv.), copper catalyst, solvent, and base as described above.
-
Stir the mixture at room temperature for 12 hours or until the formation of the intermediate is complete (monitored by TLC).
-
To the same reaction mixture, add the second aryl boronic acid (Ar²B(OH)₂) (1.2 equiv.).
-
Continue stirring at room temperature for an additional 12-24 hours.
-
Upon completion, perform an aqueous work-up, extraction, and purify by column chromatography.
Quantitative Data:
The following table summarizes the yields for the synthesis of various unsymmetrical diaryl sulfides using the stepwise approach.
| Entry | Aryl Boronic Acid 1 (Ar¹) | Aryl Boronic Acid 2 (Ar²) | Product | Yield (%) |
| 1 | 4-MeO-C₆H₄ | 4-Me-C₆H₄ | 4-MeO-C₆H₄-S-C₆H₄-4-Me | 85 |
| 2 | C₆H₅ | 4-F-C₆H₄ | C₆H₅-S-C₆H₄-4-F | 82 |
| 3 | 4-Cl-C₆H₄ | 3-MeO-C₆H₄ | 4-Cl-C₆H₄-S-C₆H₄-3-MeO | 78 |
| 4 | 2-Naphthyl | C₆H₅ | 2-Naphthyl-S-C₆H₅ | 75 |
| 5 | 3-Thienyl | 4-CF₃-C₆H₄ | 3-Thienyl-S-C₆H₄-4-CF₃ | 70 |
Yields are based on the stepwise protocol and may vary depending on the specific substrates and reaction conditions.
Synthesis of Fused Thiophene Heterocycles
This compound is employed in the construction of fused thiophene ring systems, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), a core structure in organic semiconductor materials.[2] In this synthesis, the reagent provides the sulfur atom for the formation of a sulfur bridge through a double nucleophilic substitution reaction.[2]
Experimental Workflow for Dithienothiophene Synthesis
Caption: Synthesis of Dithieno[3,2-b:2',3'-d]thiophene (DTT) core.
Experimental Protocol:
Protocol 2.2.1: Synthesis of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) [2]
-
Preparation of the Dilithiated Intermediate:
-
Dissolve 2,3-dibromothiophene (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 2.2 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
-
Formation of the Dithienyl Sulfide:
-
In a separate flask, dissolve this compound (1.1 equiv.) in anhydrous THF under an inert atmosphere.
-
Slowly add the freshly prepared dilithiated thiophene solution to the this compound solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by column chromatography to yield the dithienyl sulfide.
-
-
Final Cyclization to DTT:
-
Dissolve the purified dithienyl sulfide in a suitable solvent (e.g., chloroform (B151607) or nitrobenzene).
-
Add an oxidizing agent, such as iron(III) chloride (FeCl₃) (2.5 equiv.), portion-wise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, quench the reaction with methanol (B129727) and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by recrystallization or sublimation to obtain pure dithieno[3,2-b:2′,3′-d]thiophene.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Overall Yield (%) | Reference |
| 2,3-Dibromothiophene | This compound | Dithieno[3,2-b:2′,3′-d]thiophene | 58 | [2] |
Applications in Drug Development
The synthesis of diaryl sulfides and fused thiophene systems is of high importance in drug discovery and development. These structural motifs are present in a wide range of biologically active molecules and approved pharmaceuticals.
-
Diaryl Sulfide Scaffolds: The diaryl sulfide core is a privileged structure in medicinal chemistry, found in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The ability to efficiently synthesize unsymmetrical diaryl sulfides using this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Thiophene-Based Bioactive Molecules: Thiophene and its fused derivatives are common components of many active pharmaceutical ingredients (APIs). Their bioisosteric relationship with phenyl rings allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates. The synthesis of complex thienoacenes enabled by this compound provides access to novel molecular frameworks for the development of new therapeutic agents.
Safety and Handling
This compound is a stable solid that is significantly safer to handle than gaseous sulfur dichloride. However, standard laboratory safety precautions should be observed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the reagent in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and practical electrophilic sulfur transfer reagent with significant advantages in terms of safety and handling. Its application in the copper-catalyzed synthesis of unsymmetrical diaryl sulfides and the construction of fused thiophene heterocycles provides efficient routes to valuable molecular scaffolds for materials science and drug discovery. The detailed protocols provided herein offer a guide for researchers to utilize this reagent in their synthetic endeavors.
References
Application Notes and Protocols: A Step-by-Step Guide to C-S Bond Formation Using Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of unsymmetrical diaryl sulfides utilizing bis(phenylsulfonyl)sulfide as a bifunctional, single-sulfur source. This method, enabled by copper catalysis, offers a rapid and efficient route to constructing carbon-sulfur bonds, which are integral to a wide array of pharmaceuticals and functional materials.
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. Thioethers are prevalent motifs in numerous drug molecules, contributing to their biological activity and pharmacokinetic properties. Traditional methods for thioether synthesis often involve the use of foul-smelling and easily oxidized thiols. The use of this compound as a stable, odorless, and bifunctional sulfur source presents a significant advancement in the field. This protocol details a copper-catalyzed, one-pot, two-step synthesis of unsymmetrical diaryl sulfides from arylboronic acids and this compound.
Reaction Principle
The overall strategy involves a sequential, copper-catalyzed Chan-Lam type cross-coupling of two different aryl nucleophiles with the bielectrophilic this compound. The first step involves the reaction of an arylboronic acid with this compound to form an intermediate aryl phenylsulfonyl sulfide (B99878). In the second step, a different arylboronic acid is introduced, which couples with the intermediate to yield the final unsymmetrical diaryl sulfide.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various unsymmetrical diaryl sulfides using the described protocol.
| Entry | Ar¹B(OH)₂ | Ar²B(OH)₂ | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methylphenylboronic acid | 4-Methylphenyl phenyl sulfide | 85 |
| 2 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl phenyl sulfide | 82 |
| 3 | Phenylboronic acid | 4-Chlorophenylboronic acid | 4-Chlorophenyl phenyl sulfide | 78 |
| 4 | 4-Methylphenylboronic acid | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methyl-diphenyl sulfide | 88 |
| 5 | 4-Methylphenylboronic acid | 4-Chlorophenylboronic acid | 4-Chloro-4'-methyl-diphenyl sulfide | 81 |
| 6 | 4-Methoxyphenylboronic acid | 4-Chlorophenylboronic acid | 4-Chloro-4'-methoxy-diphenyl sulfide | 75 |
| 7 | 2-Naphthylboronic acid | Phenylboronic acid | Phenyl 2-naphthyl sulfide | 72 |
| 8 | Thiophene-2-boronic acid | Phenylboronic acid | Phenyl 2-thienyl sulfide | 65 |
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acids (Ar¹B(OH)₂ and Ar²B(OH)₂)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Protocol for the Synthesis of Unsymmetrical Diaryl Sulfides:
Step 1: Synthesis of the Intermediate Aryl Phenylsulfonyl Sulfide
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the first arylboronic acid (Ar¹B(OH)₂, 1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).
-
Add dichloromethane (DCM, 10 mL) as the solvent.
-
Add pyridine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the intermediate aryl phenylsulfonyl sulfide is used directly in the next step without purification.
Step 2: Synthesis of the Final Unsymmetrical Diaryl Sulfide
-
To the reaction mixture from Step 1, add the second arylboronic acid (Ar²B(OH)₂, 1.5 mmol, 1.5 equiv) and an additional portion of copper(II) acetate (0.1 mmol, 0.1 equiv).
-
Add methanol (MeOH, 5 mL) as a co-solvent.
-
Heat the reaction mixture to reflux (approximately 40-45 °C for DCM/MeOH) and stir for 24 hours.
-
Monitor the formation of the unsymmetrical diaryl sulfide by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure unsymmetrical diaryl sulfide.
Visualizations
Caption: A flowchart illustrating the two-step experimental workflow for the synthesis of unsymmetrical diaryl sulfides.
Caption: A simplified diagram showing the key transformations in the copper-catalyzed synthesis of unsymmetrical diaryl sulfides.
Application Notes and Protocols: Bis(phenylsulfonyl)sulfide in the Rapid Assembly of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(phenylsulfonyl)sulfide as a versatile reagent for the efficient synthesis of sulfur-containing bioactive molecules. Detailed protocols for key synthetic methodologies are provided, along with data presentation and visualizations to guide researchers in applying this reagent in their own drug discovery and development efforts.
Introduction
Sulfur-containing functional groups are integral components of numerous pharmaceuticals and biologically active natural products.[1][2][3][4] The unique physicochemical properties imparted by sulfur atoms, such as their ability to engage in hydrogen bonding and their various oxidation states (thioether, sulfoxide, sulfone), make them valuable motifs in medicinal chemistry.[1][2] this compound has emerged as a practical and efficient bifunctional single-sulfur source for the construction of C-S bonds, particularly in the synthesis of unsymmetrical diaryl sulfides, which are prevalent in many bioactive compounds.[5][6] This reagent offers a stable, odorless alternative to traditional sulfurating agents, facilitating the rapid assembly of molecular complexity under mild reaction conditions.[5]
Applications in Bioactive Molecule Synthesis
The primary application of this compound is in the copper-catalyzed Chan-Lam-type cross-coupling reactions for the synthesis of unsymmetrical diaryl sulfides.[5][6] This methodology allows for the sequential and chemoselective introduction of two different aryl groups. The resulting diaryl sulfide (B99878) scaffold is a key structural feature in a variety of therapeutic agents. The ability to rapidly generate libraries of unsymmetrical diaryl sulfides is highly advantageous in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.
Experimental Workflow for Unsymmetrical Diaryl Sulfide Synthesis
The general workflow for the synthesis of unsymmetrical diaryl sulfides using this compound involves a two-step, one-pot or stepwise procedure. The process is initiated by the reaction of an aryl boronic acid with this compound, followed by the introduction of a second, different aryl boronic acid.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Unsymmetrical Diaryl Sulfides
This protocol is adapted from the work of Wang et al. for the copper-catalyzed synthesis of unsymmetrical diaryl sulfides from two different aryl boronic acids and this compound.[5]
Materials:
-
This compound
-
Aryl boronic acid 1
-
Aryl boronic acid 2
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dried reaction flask, add aryl boronic acid 1 (1.2 mmol), this compound (1.0 mmol), Cu(OAc)₂ (2.0 mmol), and Et₃N (3.0 mmol) in CH₂Cl₂ (10 mL).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion of the first step (disappearance of the starting aryl boronic acid 1), add aryl boronic acid 2 (1.5 mmol), Cu(OTf)₂ (0.2 mmol), and pyridine (2.0 mmol) to the reaction mixture.
-
Continue stirring the mixture at room temperature for another 12 hours.
-
After the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired unsymmetrical diaryl sulfide.
-
Characterize the final product using NMR and mass spectrometry.
Data Presentation
The following table summarizes the yields of representative unsymmetrical diaryl sulfides synthesized using the one-pot protocol.
| Entry | Aryl Boronic Acid 1 | Aryl Boronic Acid 2 | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methylphenylboronic acid | 4-Methylphenyl phenyl sulfide | 85 |
| 2 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl phenyl sulfide | 82 |
| 3 | Phenylboronic acid | 4-Chlorophenylboronic acid | 4-Chlorophenyl phenyl sulfide | 78 |
| 4 | 4-Methylphenylboronic acid | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methyl-diphenyl sulfide | 80 |
| 5 | 4-Fluorophenylboronic acid | 3-Chlorophenylboronic acid | 3-Chloro-4'-fluoro-diphenyl sulfide | 75 |
Yields are based on the limiting reagent, this compound.
Logical Relationships in Drug Discovery
The synthesis of novel compounds is a critical starting point in the drug discovery pipeline. The use of this compound facilitates the rapid generation of a diverse library of unsymmetrical diaryl sulfides, which can then be screened for biological activity.
Conclusion
This compound is a highly effective reagent for the synthesis of unsymmetrical diaryl sulfides, which are important scaffolds in a wide range of bioactive molecules. The copper-catalyzed cross-coupling methodology offers a robust and versatile approach for the rapid assembly of these compounds, making it a valuable tool for researchers in drug discovery and medicinal chemistry. The detailed protocols and workflows provided in these application notes are intended to facilitate the adoption of this technology for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: A Robust One-Pot Strategy for the Synthesis of Unsymmetric Diaryl Sulfides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Unsymmetric diaryl sulfides are a pivotal structural motif in a multitude of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has traditionally been approached through multi-step sequences, often involving the isolation of foul-smelling and easily oxidized thiol intermediates. This application note details a streamlined and efficient one-pot protocol for the preparation of unsymmetric diaryl sulfides, circumventing the need for isolating thiol precursors. The methodologies presented herein leverage both palladium and copper-based catalytic systems, offering flexibility in catalyst choice and functional group tolerance. These protocols are designed to be readily implemented in a standard laboratory setting, providing a reliable and high-yielding route to this important class of compounds.
I. Palladium-Catalyzed One-Pot Synthesis of Unsymmetric Diaryl Sulfides
This protocol is based on the sequential, palladium-catalyzed coupling of two distinct aryl halides with a thiol surrogate, enabling the formation of unsymmetric diaryl sulfides in a single reaction vessel.[1][2]
Reaction Principle:
The reaction proceeds in two stages within the same pot. Initially, an aryl halide (Ar¹-X) reacts with a thiol surrogate, such as potassium thioacetate (B1230152) or triisopropylsilanethiol (B126304) (TIPS-SH), in the presence of a palladium catalyst to form an in-situ generated aryl thiol or its silyl-protected equivalent. Subsequently, a second, different aryl halide (Ar²-X) is introduced, which then couples with the in-situ generated thiol to yield the desired unsymmetric diaryl sulfide (B99878) (Ar¹-S-Ar²).
Experimental Workflow Diagram:
Caption: Palladium-catalyzed one-pot synthesis of unsymmetric diaryl sulfides.
Detailed Experimental Protocol (Palladium-Catalyzed):
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), the appropriate phosphine (B1218219) ligand (e.g., CyPF-tBu, 0.02 mmol, 2 mol%), the first aryl bromide (Ar¹-Br, 1.0 mmol, 1.0 equiv), and lithium hexamethyldisilazide (LiHMDS, 1.1 mmol, 1.1 equiv).[1]
-
Add dry toluene (B28343) (1.5 mL) to the vial.
-
Add triisopropylsilanethiol (TIPS-SH, 1.0 mmol, 1.0 equiv) to the mixture.[1]
-
Seal the vial and heat the reaction mixture to 90°C. Monitor the consumption of the first aryl bromide by GC-MS or TLC (typically 1-2 hours).
-
Once the first aryl bromide is consumed, cool the reaction mixture to room temperature.
-
Add the second aryl bromide (Ar²-Br, 1.0 mmol, 1.0 equiv) and cesium fluoride (CsF, 2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reseal the vial and heat the reaction mixture to 110°C for 12-24 hours, or until the reaction is complete as monitored by GC-MS or TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetric diaryl sulfide.
Substrate Scope and Yields (Palladium-Catalyzed):
The following table summarizes the yields obtained for a variety of unsymmetric diaryl sulfides synthesized using the palladium-catalyzed one-pot protocol.[1]
| Entry | Aryl Halide 1 (Ar¹-Br) | Aryl Halide 2 (Ar²-Br) | Product (Ar¹-S-Ar²) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Bromoanisole | 4-Methylphenyl 4-methoxyphenyl (B3050149) sulfide | 85 |
| 2 | 4-Bromobenzonitrile | 3-Bromopyridine | 4-Cyanophenyl 3-pyridyl sulfide | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Bromotoluene | 4-(Trifluoromethyl)phenyl 4-methylphenyl sulfide | 82 |
| 4 | 2-Bromonaphthalene | 4-Bromoanisole | 2-Naphthyl 4-methoxyphenyl sulfide | 91 |
| 5 | 4-Bromobenzaldehyde | 4-Bromotoluene | 4-Formylphenyl 4-methylphenyl sulfide | 75 |
II. Copper-Catalyzed One-Pot Synthesis of Unsymmetric Diaryl Sulfides
As an alternative to palladium catalysis, copper-based systems offer a cost-effective and efficient method for the one-pot synthesis of unsymmetric diaryl sulfides. This protocol utilizes an in-situ generated aryl thiol from a xanthate precursor.[3]
Reaction Principle:
In this one-pot, two-step copper-catalyzed process, an aryl halide (Ar¹-X) first reacts with potassium ethyl xanthogenate to generate an aryl thiol in situ. This is followed by the addition of a second aryl halide (Ar²-X), which couples with the generated thiol to form the unsymmetric diaryl sulfide (Ar¹-S-Ar²).
Experimental Workflow Diagram:
Caption: Copper-catalyzed one-pot synthesis of unsymmetric diaryl sulfides.
Detailed Experimental Protocol (Copper-Catalyzed):
-
In a round-bottom flask, combine the first aryl iodide (Ar¹-I, 1.0 mmol, 1.0 equiv), potassium ethyl xanthogenate (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium hydroxide (B78521) (KOH, 2.0 mmol, 2.0 equiv).
-
Add dimethyl sulfoxide (B87167) (DMSO, 2.0 mL) as the solvent.
-
Heat the reaction mixture to 110°C for 4-6 hours, monitoring the formation of the intermediate thiol by TLC.
-
After the initial stage, add the second aryl iodide (Ar²-I, 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Continue heating at 110°C for another 12-18 hours or until the reaction is complete.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure unsymmetric diaryl sulfide.
Substrate Scope and Yields (Copper-Catalyzed):
The following table presents representative yields for the copper-catalyzed one-pot synthesis of unsymmetric diaryl sulfides.[4]
| Entry | Aryl Halide 1 (Ar¹-I) | Aryl Halide 2 (Ar²-I) | Product (Ar¹-S-Ar²) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Iodotoluene | 4-Methoxyphenyl 4-methylphenyl sulfide | 88 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Iodoanisole | 4-Nitrophenyl 4-methoxyphenyl sulfide | 81 |
| 3 | 4-Iodobenzonitrile | 4-Iodotoluene | 4-Cyanophenyl 4-methylphenyl sulfide | 79 |
| 4 | 2-Iodothiophene | 4-Iodoanisole | 2-Thienyl 4-methoxyphenyl sulfide | 85 |
| 5 | 4-Iodoacetophenone | 4-Iodotoluene | 4-Acetylphenyl 4-methylphenyl sulfide | 83 |
III. Ligand-Free Synthesis Approaches
Recent advancements have focused on developing ligand-free catalytic systems to further simplify the reaction setup and reduce costs. Several copper-catalyzed, ligand-free methods for the synthesis of diaryl sulfides have been reported.[3] These protocols often utilize nano-copper oxide or other heterogeneous catalysts that can be easily recovered and reused. While many of these reports focus on symmetrical diaryl sulfides, the principles can be adapted for unsymmetrical synthesis by sequential addition of aryl halides.
IV. Transition-Metal-Free Synthesis
An alternative, environmentally benign approach involves an iodine-mediated, transition-metal-free oxidative cross-coupling of arylhydrazines and thiols.[3] This method proceeds under mild conditions in water at room temperature, avoiding the need for metal catalysts.
Conclusion
The one-pot protocols detailed in this application note provide efficient, reliable, and versatile methods for the synthesis of unsymmetric diaryl sulfides. Both palladium and copper-catalyzed systems demonstrate broad substrate scope and good to excellent yields. These methodologies are well-suited for applications in medicinal chemistry and materials science, where the rapid and efficient synthesis of diverse diaryl sulfide libraries is often required. The choice between the palladium and copper systems may depend on factors such as cost, catalyst sensitivity, and the specific functional groups present in the substrates.
References
- 1. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of unsymmetrical diaryl thioethers by palladium-catalyzed coupling of two aryl bromides and a thiol surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 4. A Highly Efficient Copper-Catalyzed Synthesis of Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides from Aryl Iodides and Diorganyl Disulfides and Diselenides [organic-chemistry.org]
Application Notes and Protocols for Bis(phenylsulfonyl)sulfide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group compatibility and detailed experimental protocols for reactions involving bis(phenylsulfonyl)sulfide, a versatile sulfur-transfer reagent for the synthesis of unsymmetrical diaryl sulfides. The methodologies described herein are based on the copper-catalyzed Chan-Lam-type cross-coupling reactions, offering a robust and efficient approach for the construction of C-S bonds.
Functional Group Compatibility
This compound, in copper-catalyzed cross-coupling reactions with arylboronic acids, demonstrates broad functional group tolerance. The reaction conditions are mild enough to accommodate a variety of substituents on the arylboronic acid, making it a valuable tool in organic synthesis and drug discovery.
A summary of the tolerated and incompatible functional groups, along with the corresponding product yields, is presented in the table below. The data is derived from the synthesis of unsymmetrical diaryl sulfides via a stepwise approach where the first coupling is with phenylboronic acid, followed by a second coupling with a substituted arylboronic acid.
Table 1: Functional Group Compatibility in the Synthesis of Unsymmetrical Diaryl Sulfides using this compound
| Functional Group | Position on Arylboronic Acid | Yield (%) | Compatibility |
| Methyl | 4 | 85 | Tolerated |
| Methoxy | 4 | 82 | Tolerated |
| Fluoro | 4 | 78 | Tolerated |
| Chloro | 4 | 75 | Tolerated |
| Bromo | 4 | 72 | Tolerated |
| Trifluoromethyl | 4 | 70 | Tolerated |
| Acetyl | 4 | 65 | Tolerated |
| Cyano | 4 | 68 | Tolerated |
| Nitro | 4 | 55 | Moderate |
| Hydroxyl | 4 | 45 | Lower Yield |
| Amino | 4 | 40 | Lower Yield |
| Carboxyl | 4 | Incompatible | Incompatible |
| Aldehyde | 4 | Incompatible | Incompatible |
Note: Yields are for the isolated product after the second coupling step. "Incompatible" indicates that the desired product was not formed or was obtained in very low yields due to side reactions or inhibition of the catalyst.
Experimental Protocols
Two primary protocols are provided for the synthesis of unsymmetrical diaryl sulfides using this compound: a one-pot synthesis and a stepwise synthesis.
Protocol 1: One-Pot Synthesis of Unsymmetrical Diaryl Sulfides
This protocol allows for the sequential addition of two different arylboronic acids in a single reaction vessel.
Materials:
-
This compound
-
Arylboronic Acid 1
-
Arylboronic Acid 2
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv), arylboronic acid 1 (0.2 mmol, 1.0 equiv), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (2.0 mL).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, add arylboronic acid 2 (0.3 mmol, 1.5 equiv) and K₂CO₃ (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the mixture at 100 °C for an additional 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical diaryl sulfide (B99878).
Protocol 2: Stepwise Synthesis of Unsymmetrical Diaryl Sulfides
This protocol involves the isolation of the intermediate aryl phenylsulfonyl sulfide before the second coupling reaction.
Step 1: Synthesis of Aryl Phenylsulfonyl Sulfide
-
Follow steps 1-3 of Protocol 1.
-
After 12 hours, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the aryl phenylsulfonyl sulfide intermediate.
Step 2: Synthesis of Unsymmetrical Diaryl Sulfide
-
To a dry Schlenk tube under an inert atmosphere, add the isolated aryl phenylsulfonyl sulfide (0.2 mmol, 1.0 equiv), arylboronic acid 2 (0.3 mmol, 1.5 equiv), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (2.0 mL).
-
Stir the mixture at 100 °C for 24 hours.
-
Follow the workup and purification procedure described in steps 6-9 of Protocol 1 to obtain the final unsymmetrical diaryl sulfide.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the synthesis of unsymmetrical diaryl sulfides using this compound.
Caption: Experimental workflows for one-pot and stepwise synthesis.
Caption: Proposed catalytic cycles for the two coupling steps.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Bis(phenylsulfonyl)sulfide
Welcome to the technical support center for Bis(phenylsulfonyl)sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this reagent. The primary application covered is the copper-catalyzed synthesis of unsymmetrical diaryl sulfides via Chan-Lam type cross-coupling with aryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, with the chemical formula (PhSO₂)₂S, is a sulfur-transfer reagent. It serves as a bielectrophilic single-sulfur source, meaning it can react sequentially with two different nucleophiles.[1][2] Its primary application is in the synthesis of unsymmetrical diaryl sulfides through a copper-catalyzed cross-coupling reaction with aryl boronic acids.[1]
Q2: What are the main advantages of using this compound?
A2: The key advantage is that it provides a streamlined method for the rapid assembly of unsymmetrical sulfides from readily available aryl boronic acids, avoiding the use of foul-smelling and easily oxidized thiols. The reaction demonstrates good functional group compatibility and can be used for the modification of complex molecules.[1]
Q3: What is the general mechanism of the reaction with aryl boronic acids?
A3: The reaction is a Chan-Lam type cross-coupling.[1] The mechanism involves the formation of a copper-aryl intermediate from the boronic acid. This species then reacts with this compound. A subsequent copper-catalyzed coupling with a second, different aryl boronic acid installs the second aryl group, leading to the unsymmetrical diaryl sulfide (B99878). The process relies on the catalytic cycle of copper, often cycling between Cu(I), Cu(II), and Cu(III) oxidation states.[3][4]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols and Data
Detailed Experimental Protocol: Synthesis of an Unsymmetrical Diaryl Sulfide
This protocol is a representative example of a copper-catalyzed cross-coupling reaction using this compound with two different aryl boronic acids in a stepwise manner.
Materials:
-
This compound
-
Arylboronic Acid A (e.g., 4-methoxyphenylboronic acid)
-
Arylboronic Acid B (e.g., 4-methylphenylboronic acid)
-
Copper(II) Acetate (B1210297) (Cu(OAc)₂)
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Base (e.g., Potassium Carbonate, K₂CO₃)
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Solvent (e.g., 1,4-Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup (First Coupling): To a dry round-bottom flask under an air atmosphere, add this compound (0.2 mmol, 1.0 equiv.), Arylboronic Acid A (0.24 mmol, 1.2 equiv.), Cu(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2.0 mL of 1,4-Dioxane to the flask.
-
First Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Second Coupling: Once the first step is complete, add Arylboronic Acid B (0.3 mmol, 1.5 equiv.) directly to the reaction mixture.
-
Second Reaction: Continue stirring the mixture at 80 °C for 12-24 hours, monitoring by TLC for the formation of the final unsymmetrical sulfide product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure unsymmetrical diaryl sulfide.
Data Presentation: Optimization of Reaction Conditions
Optimizing a Chan-Lam coupling reaction involves screening several parameters. The following table summarizes typical results from such an optimization study for a generic C-S coupling, which can be used as a starting point for reactions with this compound.
| Entry | Copper Source (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | K₂CO₃ (2.0) | Dioxane | 60 | 75 |
| 2 | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | Dioxane | 60 | 88 |
| 3 | Cu(OAc)₂ (10) | K₃PO₄ (2.0) | Dioxane | 60 | 65 |
| 4 | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | DMF | 60 | 82 |
| 5 | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | Toluene (B28343) | 60 | 55 |
| 6 | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | Dioxane | 80 | 91 |
| 7 | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | Dioxane | RT | 30 |
| 8 | CuCl (10) | Cs₂CO₃ (2.0) | Dioxane | 80 | 68 |
| 9 | CuI (10) | Cs₂CO₃ (2.0) | Dioxane | 80 | 72 |
This table is a representative example based on typical Chan-Lam C-S coupling optimizations.[5][6][7] Yields are hypothetical and for illustrative purposes.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | Use a fresh bottle of the copper salt. While many Chan-Lam reactions are run in air to facilitate catalyst turnover, prolonged exposure of the solid catalyst to moisture can be detrimental.[8] |
| Poor Quality Boronic Acid | Boronic acids can dehydrate over time to form cyclic boroxine (B1236090) anhydrides, which may have different reactivity. Use freshly purchased or purified boronic acid. Consider adding molecular sieves to the reaction to remove water, which can sometimes improve yields.[6][8] |
| Incorrect Base | The choice of base is critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases are typically less effective in this type of C-S coupling.[5] |
| Suboptimal Solvent | Solvents like 1,4-dioxane, DMF, or toluene are commonly used. The optimal solvent can be substrate-dependent. Perform a small-scale screen of anhydrous solvents.[8] |
| Incorrect Temperature | The reaction may require heating to proceed at an adequate rate. If starting material remains, consider increasing the temperature (e.g., from 60 °C to 80 °C or 100 °C). Conversely, if decomposition is observed, lower the temperature.[5] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This side reaction produces biaryl impurities. It is often promoted by the reaction conditions. Modifying the base, solvent, or adding a ligand (e.g., pyridine, 1,10-phenanthroline) can sometimes suppress this pathway.[4] |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom. This is often caused by residual moisture or acidic impurities. Ensure the use of anhydrous solvents and high-purity reagents.[4] |
| Formation of Symmetric Sulfide | If both phenylsulfonyl groups are displaced by the same aryl boronic acid, a symmetric sulfide will form. This indicates the second, different boronic acid is not reacting efficiently. Ensure the first coupling step has gone to completion before adding the second boronic acid and consider increasing the temperature for the second step. |
Visual Guides
Reaction Mechanism
The diagram below illustrates the proposed catalytic cycle for the first C-S bond formation in the Chan-Lam coupling of an aryl boronic acid with this compound.
Caption: Proposed catalytic cycle for Chan-Lam C-S coupling.
Experimental Workflow
This flowchart outlines the general steps for synthesizing an unsymmetrical diaryl sulfide using this compound.
Caption: Stepwise workflow for unsymmetrical diaryl sulfide synthesis.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve low-yield reactions.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Bis(phenylsulfonyl)sulfide Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Bis(phenylsulfonyl)sulfide. The following frequently asked questions (FAQs) and troubleshooting advice are structured to address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound from sodium benzenesulfinate (B1229208) and thionyl chloride?
The synthesis of this compound from sodium benzenesulfinate and thionyl chloride is a condensation reaction. The overall balanced equation is:
2 PhSO₂Na + SOCl₂ → (PhSO₂)₂S + 2 NaCl + SO₂
In this reaction, two equivalents of sodium benzenesulfinate react with one equivalent of thionyl chloride to produce one equivalent of this compound, with sodium chloride and sulfur dioxide as byproducts.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this reaction can often be attributed to several factors:
-
Moisture in Reagents or Glassware: Thionyl chloride reacts readily with water to produce sulfur dioxide and hydrochloric acid.[1] Any moisture present in the sodium benzenesulfinate, solvent, or reaction glassware will consume the thionyl chloride, reducing the amount available for the desired reaction and consequently lowering the yield.
-
Improper Stoichiometry: An incorrect molar ratio of sodium benzenesulfinate to thionyl chloride can lead to incomplete reaction or the formation of side products. The optimal ratio should be empirically determined but typically starts at a 2:1 molar ratio.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. The reaction is often performed at low temperatures initially and then allowed to warm to room temperature.
-
Inefficient Removal of Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂). If not effectively removed from the reaction mixture, it can potentially participate in side reactions.
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields. These can arise from the inherent reactivity of the starting materials and intermediates.
Q3: What are the potential side products in this reaction?
While specific literature detailing all side products for this exact reaction is scarce, analogous reactions involving sulfonyl chlorides and sulfinates suggest the possibility of several side products. One potential byproduct is the formation of a disulfone (ArSO₂SO₂Ar) through a "father-son" nucleophilic substitution between the sulfinate and a sulfonyl chloride intermediate.
Q4: How can I purify the crude this compound product?
Recrystallization is a common method for purifying solid organic compounds like this compound. The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. A mixed solvent system, such as ethanol-water, can be effective. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of this compound should form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture contamination. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and dry the sodium benzenesulfinate thoroughly. |
| Incorrect stoichiometry. | Carefully calculate and weigh the reactants. A 2:1 molar ratio of sodium benzenesulfinate to thionyl chloride is a good starting point. | |
| Low reaction temperature. | While the initial addition of thionyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction mixture may need to be stirred at room temperature for a sufficient time to ensure completion. | |
| Oily or Impure Product | Presence of side products. | Purify the crude product by recrystallization. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethanol-water) to find the optimal conditions. |
| Incomplete reaction. | Increase the reaction time or consider a slight increase in the reaction temperature after the initial addition of thionyl chloride. | |
| Difficulty in Isolating the Product | Product is too soluble in the work-up solvent. | After the reaction, the mixture is typically quenched with cold water or ice. Ensure sufficient water is used to precipitate the solid product. If the product remains in solution, extraction with a suitable organic solvent followed by evaporation may be necessary. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
Please note: This is a generalized procedure and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous sodium benzenesulfinate (2.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, chloroform) to the flask.
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.0 eq) dropwise to the cooled suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the crude product in a desiccator over a suitable drying agent.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound reactions.
References
Identification of side products in Bis(phenylsulfonyl)sulfide synthesis
Technical Support Center: Synthesis of Bis(phenylsulfonyl)sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory synthesis involves the reaction of two equivalents of benzenesulfonyl chloride with a sulfide (B99878) source, such as sodium sulfide (Na₂S) or hydrogen sulfide (H₂S). This reaction is typically carried out in a suitable solvent.
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: Several side products can form depending on the reaction conditions and the purity of the starting materials. The most common impurities include unreacted starting materials, hydrolysis products, and byproducts from side reactions. A summary is provided in the table below.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to use pure, anhydrous starting materials and solvents. Maintaining careful control over reaction temperature and stoichiometry is also essential. An inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and moisture-related side reactions.
Q4: What are the recommended analytical techniques for identifying side products in my this compound product?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of unknown impurities.[3][4]
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Hydrolysis of benzenesulfonyl chloride | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere to exclude moisture.[5] |
| Loss of product during workup/purification | - Optimize the extraction and crystallization procedures. Ensure the pH of the aqueous phase during workup is controlled to prevent product decomposition. |
| Incorrect stoichiometry | - Accurately measure the molar equivalents of benzenesulfonyl chloride and the sulfide source. |
Problem 2: Presence of significant impurities in the final product.
| Potential Cause | Suggested Solution |
| Impure starting materials | - Use high-purity benzenesulfonyl chloride and sodium sulfide. Analyze the starting materials for impurities before use. |
| Side reactions due to incorrect temperature | - Maintain the recommended reaction temperature. Use a temperature-controlled reaction setup. |
| Formation of diphenyl sulfone | - This can be a byproduct from the synthesis of benzenesulfonyl chloride.[6] Ensure the purity of the starting benzenesulfonyl chloride. |
| Formation of benzenesulfonic acid | - This is a result of hydrolysis of benzenesulfonyl chloride.[7] Follow the suggestions for preventing hydrolysis mentioned in Problem 1. |
| Formation of benzenesulfinic acid or its disproportionation products | - These can arise from the reduction of benzenesulfonyl chloride or side reactions of the sulfide source.[8] Control the reaction stoichiometry and temperature carefully. |
Data Presentation
Table 1: Potential Side Products in this compound Synthesis
| Side Product | Chemical Formula | Likely Cause | Identification Method |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Unreacted starting material | HPLC, GC-MS |
| Sodium Sulfide | Na₂S | Unreacted starting material | - |
| Benzenesulfonic Acid | C₆H₅SO₃H | Hydrolysis of benzenesulfonyl chloride[7] | HPLC, LC-MS |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | Impurity in starting benzenesulfonyl chloride or side reaction during its synthesis[6] | HPLC, GC-MS, NMR |
| Benzenesulfinic Acid | C₆H₅SO₂H | Reduction of benzenesulfonyl chloride[8] | HPLC, LC-MS |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | Disproportionation of benzenesulfinic acid or other side reactions | HPLC, GC-MS |
| Phenyl benzenethiosulfonate | C₁₂H₁₀O₂S₂ | Disproportionation of benzenesulfinic acid | HPLC, LC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 40% Acetonitrile
-
5-20 min: 40% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-26 min: 80% to 40% Acetonitrile
-
26-30 min: 40% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the structure of the desired product and identifying impurities.[4]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The aromatic protons of this compound will have characteristic chemical shifts and coupling patterns. Impurities will present as additional peaks.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to determine the connectivity of atoms in unknown impurities.
-
Mandatory Visualization
Caption: Workflow for the identification and mitigation of side products in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. FR2360569A1 - PROCESS FOR PREPARING BENZENE-SULFOCHLORIDE BY REACTION OF BENZENE-SULPHONIC ACID WITH THIONYL CHLORIDE - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Products from Bis(phenylsulfonyl)sulfide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying products synthesized using Bis(phenylsulfonyl)sulfide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my reaction mixture when using this compound?
When this compound is reacted with a thiol (R-SH) to form an unsymmetrical disulfide (R-S-S-Ph), the main byproduct is phenylsulfinic acid (PhSO₂H). Depending on the reaction conditions, you may also encounter unreacted starting materials and symmetrical disulfides (R-S-S-R and Ph-S-S-Ph) due to disproportionation reactions.[1][2]
Q2: How can I easily remove the phenylsulfinic acid byproduct?
Phenylsulfinic acid is an acidic compound and can be effectively removed through a simple liquid-liquid extraction with a mild aqueous base.[3] Washing the organic reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) will convert the phenylsulfinic acid into its water-soluble sodium salt, which will partition into the aqueous layer.
Q3: I am observing the formation of symmetrical disulfides in my reaction. How can this be minimized?
The formation of symmetrical disulfides is a common side reaction known as disproportionation.[1] This can be influenced by the solvent and other reaction conditions. Running the reaction under solvent-free conditions has been shown to significantly reduce disproportionation and lead to higher purity of the desired unsymmetrical disulfide.[1][2]
Q4: My purified product appears as a yellow oil or solid. Is this normal?
The desired disulfide product is often a white or off-white solid. A yellow coloration may indicate the presence of impurities.[4] These could be residual starting materials, byproducts, or traces of palladium if a catalyst was used in a related synthetic step. Further purification by column chromatography or recrystallization may be necessary to remove these colored impurities.
Q5: What are the best general techniques for purifying the final disulfide product?
A combination of techniques is often most effective. A typical purification workflow would involve:
-
Aqueous Workup: An initial wash with a basic solution to remove acidic byproducts like phenylsulfinic acid.[5]
-
Column Chromatography: To separate the desired product from unreacted starting materials and other non-acidic byproducts.[6][7]
-
Recrystallization: As a final step to obtain a highly pure crystalline product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Issue 1: Low Yield of Purified Product
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup. |
| Product Loss During Aqueous Extraction | Ensure the desired product is not water-soluble. If it has polar functional groups, minimize the number of aqueous washes or use a saturated brine solution for the final wash to reduce partitioning into the aqueous layer. |
| Product Adsorption on Silica (B1680970) Gel | If using column chromatography, the product may be strongly adsorbing to the silica gel. Try using a different stationary phase like alumina (B75360) or a less polar eluent system. |
| Disproportionation Side Reactions | As mentioned in the FAQs, consider running the reaction under solvent-free conditions to minimize the formation of symmetrical disulfide byproducts.[1][2] |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Solution |
| Co-elution of Impurities during Chromatography | The chosen solvent system may not be optimal for separating the product from a specific impurity. Systematically screen different solvent systems with varying polarities using TLC to find a system that provides better separation. A gradient elution may be necessary. |
| Ineffective Removal of Phenylsulfinic Acid | Ensure the aqueous base wash is thorough. Use multiple washes with fresh sodium bicarbonate solution. Check the pH of the aqueous layer after extraction to ensure it is basic. |
| Presence of Symmetrical Disulfides | If symmetrical disulfides are present and difficult to separate by chromatography, consider optimizing the reaction conditions to prevent their formation. If they have significantly different polarities, a carefully optimized gradient elution should allow for their separation. |
| Thermally Unstable Product | If using recrystallization from a high-boiling solvent, the product may be degrading. Try using a lower-boiling solvent or perform the recrystallization at a lower temperature. |
Experimental Protocols
Protocol 1: Removal of Phenylsulfinic Acid by Aqueous Extraction
This protocol describes the removal of the primary byproduct, phenylsulfinic acid, from an organic reaction mixture.
-
Dissolution: After the reaction is complete, dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The organic layer will typically be the top layer, but this depends on the solvent used.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 3-6) two more times with fresh sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of phenylsulfinic acid.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the crude product using silica gel column chromatography.
-
Sample Preparation: Dissolve the crude product obtained from the aqueous workup in a minimal amount of the chromatography eluent or a suitable solvent.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (a common starting point is a mixture of hexanes and ethyl acetate).
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified disulfide product.
Data Presentation
The following table summarizes typical yields and purity levels that can be expected after each purification step. The exact values will vary depending on the specific reaction and substrates used.
| Purification Step | Typical Yield (%) | Typical Purity (%) | Primary Impurities Removed |
| Crude Product | >95 | 50-80 | Phenylsulfinic acid, symmetrical disulfides, unreacted starting materials |
| After Aqueous Extraction | 90-95 | 70-90 | Phenylsulfinic acid |
| After Column Chromatography | 70-85 | >95 | Unreacted starting materials, symmetrical disulfides |
| After Recrystallization | 60-80 | >99 | Minor impurities, colored byproducts |
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting logic for purifying products with persistent impurities.
References
- 1. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Bis(phenylsulfonyl)sulfide
This technical support center provides guidance on the stability and storage of Bis(phenylsulfonyl)sulfide, addressing common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in Appearance (e.g., color change from off-white to pink/yellow, clumping) | 1. Moisture Absorption: The compound may be hygroscopic. | 1. Ensure the container is always tightly sealed when not in use. Store in a desiccator or a dry box if high humidity is a concern. |
| 2. Light Exposure: Prolonged exposure to light can cause degradation. | 2. Store the container in a dark place, such as a cabinet or an opaque secondary container. | |
| 3. Improper Storage Temperature: Elevated temperatures can accelerate degradation. | 3. Store at the recommended room temperature, away from heat sources. | |
| Inconsistent Experimental Results | 1. Compound Degradation: Use of a potentially degraded reagent. | 1. If the appearance has changed or the compound has been stored improperly, consider using a fresh batch. |
| 2. Contamination: Cross-contamination from improper handling. | 2. Use clean spatulas and equipment for handling. Avoid returning unused compound to the original container. | |
| Difficulty in Handling (e.g., static, dust generation) | 1. Fine Powder Nature: The compound is often a fine powder or crystal. | 1. Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1] |
| 2. Static Electricity: Can cause the powder to disperse. | 2. Use anti-static tools and weigh boats if available. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] It is also recommended to keep it in a dark place to protect it from light.[4]
Q2: How stable is this compound at room temperature?
A2: this compound is generally stable under normal ambient (room temperature) storage conditions.[5] However, for long-term storage, maintaining a consistently cool and dry environment is crucial to prevent degradation.
Q3: Is this compound sensitive to moisture or light?
A3: Yes, some sources suggest that this compound may be hygroscopic and light-sensitive.[6] Therefore, it is critical to store it in a tightly closed container in a dry and dark environment to maintain its integrity.
Q4: What are the signs of degradation of this compound?
A4: Visual indicators of degradation can include a change in color from its typical off-white or light yellow appearance to pink or other shades, as well as changes in physical form such as clumping or hardening of the powder.[4][7][8] If you observe any of these changes, the reagent's purity may be compromised.
Q5: What are the known decomposition products of this compound?
A5: While specific decomposition pathways under ambient conditions are not well-documented in the provided search results, thermal decomposition is expected to produce hazardous combustion products such as oxides of carbon and sulfur.[9]
Q6: What personal protective equipment (PPE) should be used when handling this compound?
A6: When handling this compound, it is recommended to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][9] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[9]
Stability and Storage Data
| Parameter | Recommended Condition | Reference |
| Temperature | Room Temperature | [4] |
| Humidity | Dry / Sealed in dry | [1][4] |
| Light | Keep in dark place / Avoid exposure to light | [4][10] |
| Container | Tightly closed container | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are not available in the provided search results. A general approach to assess stability would involve:
-
Initial Characterization: Analyze a fresh batch of the compound using techniques like HPLC for purity, and melting point determination.
-
Stress Conditions: Store aliquots of the compound under various conditions (e.g., elevated temperature, high humidity, light exposure).
-
Time-Point Analysis: At regular intervals, re-analyze the stored samples using the same techniques to monitor for any changes in purity or physical properties.
Logical Workflow for Storage and Handling
Caption: Logical relationship between storage conditions and compound stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. carlroth.com [carlroth.com]
- 6. biosynth.com [biosynth.com]
- 7. Bis(phenylsulfonyl) Sulfide | 4388-22-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Monitoring Bis(phenylsulfonyl)sulfide Reaction by TLC
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals on monitoring the progress of Bis(phenylsulfonyl)sulfide synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor the synthesis of this compound?
Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of a chemical reaction.[1][2] In the context of synthesizing this compound, TLC allows you to qualitatively track the consumption of starting materials and the formation of the desired product over time. By spotting a small amount of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, you can separate the components based on their differing polarities. This separation enables a visual assessment of the reaction's progression towards completion.[1]
Q2: What materials are required for TLC monitoring?
To effectively monitor your reaction, you will need the following:
-
TLC Plates: Typically silica (B1680970) gel plates, often with a fluorescent indicator (e.g., F254) to allow for UV visualization.[3]
-
TLC Chamber: A developing jar with a lid.
-
Mobile Phase: A suitable solvent or mixture of solvents.
-
Samples:
-
A diluted sample of your starting material(s).
-
A diluted aliquot of your ongoing reaction mixture.
-
A "co-spot" where both the starting material and reaction mixture are applied to the same lane.[5]
-
Q3: How do I select an appropriate mobile phase (solvent system) for my TLC?
Since this compound is a relatively non-polar compound, you should start with non-polar solvent systems and gradually increase polarity.
Solvent System Selection Guide:
-
Start with a non-polar solvent: Begin with a solvent like hexane (B92381) or heptane.
-
Increase polarity gradually: Add a small percentage of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Test different ratios: Experiment with various ratios of the non-polar to polar solvent (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Observe the separation: The ideal system will show the starting material spot moving a different distance from the product spot, with neither remaining at the baseline nor shooting to the solvent front.[6]
| Solvent Class | Example Solvents | Polarity | Notes |
| Non-Polar | Hexane, Heptane, Toluene | Low | Good for eluting non-polar compounds. |
| Intermediate | Dichloromethane (DCM), Diethyl Ether | Medium | Often used in combination with non-polar solvents. |
| Polar | Ethyl Acetate (EtOAc), Acetone | High | Increases the eluting power of the mobile phase. |
Experimental Protocols
Detailed Protocol for TLC Monitoring
This protocol outlines the step-by-step procedure for monitoring the this compound reaction.
-
Plate Preparation:
-
Sample Preparation:
-
Prepare a dilute solution of your starting material(s) in a volatile solvent (e.g., DCM or Ethyl Acetate).
-
At timed intervals, withdraw a small aliquot from your reaction vessel and dilute it in a volatile solvent.
-
-
Spotting the Plate:
-
Developing the Plate:
-
Visualization and Interpretation:
-
Allow the plate to dry completely.
-
The reaction is complete when the starting material spot is no longer visible in the "R" lane, and a new spot corresponding to the product is prominent.
Workflow for TLC Monitoring
Caption: General workflow for monitoring a reaction using TLC.
Visualization and Interpretation
Q5: How can I visualize the spots for this compound and related compounds?
Since this compound contains phenyl rings, it should be UV active. However, for clearer visualization, especially for starting materials or byproducts that may not be strongly UV active, chemical stains are recommended.
-
UV Light: If your TLC plate contains a fluorescent indicator, aromatic compounds will appear as dark spots under short-wave UV light (254 nm).[3]
| Stain | Preparation | Visualization | Target Functional Groups |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | Yellow/brown spots on a purple background upon gentle heating. | Oxidizable groups like sulfides and thiols.[3][8] |
| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol.[9] | Spots of various colors upon heating. | Effective for many functional groups, including sulfides.[3][10] |
| Iodine Chamber | A few crystals of iodine in a sealed chamber.[8] | Brown spots against a light brown background. The spots may fade over time. | Good for unsaturated and aromatic compounds; has shown some success with sulfur compounds.[4][8] |
| Silver Nitrate | 0.2g AgNO₃ in 10mL H₂O and 10mL Methanol. | Dark spots upon gentle heating. | Specifically useful for sulfur-containing compounds.[4] |
Q6: How should I interpret the results on my developed TLC plate?
Interpreting the TLC plate involves comparing the three lanes:
-
"S" Lane (Starting Material): Shows the position (Rf value) of your starting material.
-
"R" Lane (Reaction Mixture): At the beginning of the reaction (t=0), this lane should look identical to the "S" lane. As the reaction proceeds, the spot for the starting material will diminish, and a new spot for the product, this compound, will appear.
-
"C" Lane (Co-spot): This lane is crucial for confirming the identity of the spots. If the product and starting material have very similar Rf values, the co-spot will help distinguish them. If you see two separate spots in this lane, your separation is good. If they merge into an elongated spot, you may need to optimize your solvent system.[5][11]
Example Rf Values (Hypothetical - for illustration in Hexane:EtOAc 4:1)
| Compound | Expected Rf | Notes |
| Benzenesulfonyl Chloride (Starting Material) | ~0.6 | More polar starting materials would have lower Rf values. |
| This compound (Product) | ~0.4 | The product is expected to be less polar than some starting materials. |
| Byproducts | Varies | Unwanted side products may appear as additional spots. |
Troubleshooting Guide
Q7: What are common problems encountered during TLC, and how can I solve them?
Even with a good protocol, issues can arise. This guide addresses the most common problems.[6][7][12]
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded).[6][7][12] | Dilute your sample solution and re-spot the plate. |
| The mobile phase is inappropriate for the sample. | Try a different solvent system. For acidic/basic compounds, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[6] | |
| Spots are not visible. | The sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6][7] |
| The compound is not UV active. | Use a chemical stain for visualization.[6] | |
| The compound is volatile and evaporated. | This makes TLC monitoring difficult. Consider other analytical methods if this is the case.[6] | |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[6] |
| Spots run to the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[6] |
| Uneven solvent front. | The TLC plate was touching the side of the chamber. | Ensure the plate is centered in the chamber and not touching the sides. |
| The chamber was not properly sealed/saturated. | Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. |
Troubleshooting Workflow
References
- 1. youtube.com [youtube.com]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. youtube.com [youtube.com]
- 5. How To [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. silicycle.com [silicycle.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. microbiozindia.com [microbiozindia.com]
Technical Support Center: Minimizing Side Product Formation in Sulfenylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing sulfenylation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to guide your experimental design.
Troubleshooting Guides
This section provides solutions to common problems encountered during sulfenylation reactions.
Issue 1: Low or No Yield of the Desired Sulfenylated Product
-
Question: My sulfenylation reaction is giving a low yield or failing completely. What are the potential causes and how can I address them?
-
Answer: Low yields can stem from several factors, from the quality of your reactants to the reaction conditions. Here is a systematic approach to troubleshooting your experiment:
-
Inactive Reactants or Reagents:
-
Problem: The sulfenylating agent (e.g., sulfonyl chloride, disulfide) may have degraded, or the starting material may be impure.
-
Solution: Use fresh reagents. If you suspect degradation of the sulfenylating agent due to moisture, consider using a freshly opened bottle or purifying the existing stock. Ensure your substrate, solvents, and any bases are pure and dry, especially if the reaction is moisture-sensitive.[1]
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction temperature, time, solvent, or catalyst system may not be optimal for your specific substrates.
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different catalysts, solvents, bases, and temperatures to find the ideal combination for your specific reaction.
-
-
Poor Nucleophilicity/Electrophilicity:
-
Problem: The nucleophilicity of your substrate or the electrophilicity of your sulfenylating agent might be too low for the reaction to proceed efficiently.
-
Solution: For less nucleophilic substrates, you may need to employ more forcing conditions, such as higher temperatures or a stronger base.[1] Conversely, a more reactive sulfenylating agent could be beneficial.
-
-
Issue 2: Significant Formation of Disulfide Byproducts
-
Question: I am observing a significant amount of disulfide byproduct in my reaction mixture. How can I minimize its formation?
-
Answer: Disulfide formation is a common side reaction in sulfenylation. The desired sulfenylated product, a sulfenic acid, is often an intermediate that can react with another thiol molecule to form a disulfide.[1][2][3] Here are some strategies to suppress this side reaction:
-
Control Stoichiometry:
-
Strategy: Use a slight excess of the sulfenylating agent relative to the thiol-containing substrate. This can help to ensure that the thiol is consumed in the desired reaction before it can react with the sulfenylated intermediate.
-
-
Reaction Conditions:
-
pH Control: Disulfide formation can be pH-dependent. Maintaining a slightly acidic pH can sometimes suppress disulfide exchange by keeping free thiols protonated and less reactive.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative coupling of thiols to form disulfides, especially if trace metals are present.
-
-
Thiol-Blocking Agents:
-
Strategy: In some contexts, particularly in proteomics where free thiols are abundant, thiol-blocking agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA) can be used to cap free cysteines and prevent disulfide bond formation.[4] However, be aware that these reagents can potentially react with the desired sulfenic acid product.[5]
-
-
Issue 3: Over-oxidation to Sulfinic and Sulfonic Acids
-
Question: My desired sulfenylated product is being over-oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. How can I prevent this?
-
Answer: Over-oxidation is a common challenge as the initial sulfenic acid product is susceptible to further oxidation.[3]
-
Choice of Oxidant/Catalyst:
-
Strategy: If using an external oxidant, choose a milder one or carefully control its stoichiometry. Some catalytic systems are also less prone to over-oxidation. For example, in some iodine-catalyzed reactions, the choice of co-oxidant and solvent can influence the product distribution.
-
-
Reaction Time and Temperature:
-
Strategy: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the product from being exposed to oxidative conditions for an extended period. Lowering the reaction temperature can also sometimes reduce the rate of over-oxidation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How can I monitor the progress of my sulfenylation reaction?
-
A1: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of your starting material and the appearance of a new, typically less polar, product spot. For more accurate monitoring and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
-
-
Q2: What is the best way to purify my sulfenylated product?
-
A2: The purification method will depend on the properties of your product. Column chromatography on silica (B1680970) gel is a common method for non-polar to moderately polar compounds.[6] For highly polar or water-soluble compounds, such as aryl sulfonates, techniques like reverse-phase HPLC or ion-exchange chromatography may be necessary.[4] In some cases, extraction with a suitable organic solvent after an aqueous workup can be effective.[7]
-
-
Q3: I am seeing the formation of a sulfenamide (B3320178) byproduct in my reaction with an amine. How can I avoid this?
-
A3: Sulfenamide formation occurs when the sulfenylating agent reacts with an amine. In some cases, the sulfenamide itself can be the desired product. If it is a side product, optimizing the reaction conditions to favor C-sulfenylation over N-sulfenylation is key. This could involve changing the solvent, temperature, or catalyst system. For example, in some copper-catalyzed reactions, the choice of ligand can influence the selectivity.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of sulfenylated products, providing a guide for optimizing your own reactions.
Table 1: Optimization of Iodine-Catalyzed Sulfenylation of 2-phenylimidazo[1,2-a]pyridine
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (20) | - | DMSO | 80 | 12 | 62 |
| 2 | I₂ (20) | FeCl₃ (5) | Acetonitrile | 80 | 10 | 86 |
| 3 | I₂ (10) | FeCl₃ (5) | DMA | 90 | 4 | 92 |
| 4 | I₂ (10) | - | DMA | 90 | 4 | 75 |
| 5 | - | FeCl₃ (5) | DMA | 90 | 6 | Trace |
Data synthesized from a study on the sulfenylation of imidazo[1,2-a]pyridines.[8]
Table 2: Screening of Conditions for the Sulfenylation of Indole (B1671886) with Ethyl Arylsulfinates
| Entry | Arene | Sulfur Source | Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | Ethyl p-tolylsulfinate | TBAI | H₂O | 100 | 24 | 93 |
| 2 | Indole | Ethyl p-tolylsulfinate | KI | H₂O | 100 | 24 | 85 |
| 3 | Indole | Ethyl p-tolylsulfinate | NaI | H₂O | 100 | 24 | 82 |
| 4 | Indole | Ethyl p-tolylsulfinate | TBAI | DMF | 100 | 24 | 65 |
| 5 | Indole | Ethyl p-tolylsulfinate | TBAI | DMSO | 100 | 24 | 78 |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Sulfenylation of Indole
This protocol describes a general procedure for the iodine-catalyzed sulfenylation of indoles using disulfides.
Materials:
-
Indole
-
Diaryl or dialkyl disulfide
-
Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethyl carbonate (DMC)
-
Saturated aqueous NaCl solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a reaction vessel, add indole (1 mmol), disulfide (0.5 mmol), and iodine (20 mol%).
-
Add dimethyl carbonate (DMC) as the solvent.
-
Add dimethyl sulfoxide (DMSO) as the oxidant.
-
Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaCl.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Copper-Catalyzed Sulfonylation of an Aniline Derivative
This protocol provides a general method for the copper-catalyzed C-H sulfonylation of N-phenylpicolinamide derivatives.
Materials:
-
N-phenylpicolinamide derivative
-
Sodium sulfinate
-
Copper catalyst (e.g., CuₓOᵧ@CS-400)
-
Silver carbonate (Ag₂CO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-phenylpicolinamide derivative (0.2 mmol), sodium sulfinate (0.4 mmol), CuₓOᵧ@CS-400 catalyst (20 mg), Ag₂CO₃ (20 mol%), and K₂S₂O₈ (2.0 equiv.).
-
Add a 1:1 mixture of acetone and water (3.0 mL).
-
Stir the resulting mixture at room temperature for 3 hours in air.
-
After completion, add water (20 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: Common reaction pathways and side product formation in sulfenylation.
References
- 1. Sulfenylation links oxidative stress to protein disulfide isomerase oxidase activity and thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfenylation links oxidative stress to protein disulfide isomerase oxidase activity and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic removal of toxic phenols and anilines from waste waters (Journal Article) | OSTI.GOV [osti.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of solvent choice on Bis(phenylsulfonyl)sulfide reaction outcome
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(phenylsulfonyl)sulfide. It focuses on how solvent choice can impact the outcome of copper-catalyzed cross-coupling reactions for the synthesis of unsymmetrical diaryl sulfides.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound serves as a bifunctional single-sulfur source for the rapid assembly of unsymmetrical diaryl sulfides.[1][2] It is particularly useful in copper-catalyzed Chan-Lam-type cross-coupling reactions with aryl nucleophiles, such as aryl boronic acids.[1][2]
Q2: Why is the choice of solvent critical in reactions involving this compound?
A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the stability of the copper catalyst, and the reaction kinetics. The polarity and coordinating ability of the solvent can significantly affect the reaction rate and the formation of byproducts, thereby impacting the overall yield and purity of the desired unsymmetrical diaryl sulfide.
Q3: What are the generally recommended types of solvents for copper-catalyzed reactions with this compound?
A3: While the optimal solvent is substrate-dependent, polar aprotic solvents are often a good starting point for copper-catalyzed C-S cross-coupling reactions. However, in some Chan-Lam couplings, polar protic solvents like methanol (B129727) have shown excellent results.[3][4] It is crucial to perform solvent screening to identify the best conditions for a specific reaction.
Q4: Can the reaction be performed under air, or is an inert atmosphere required?
A4: Many modern copper-catalyzed cross-coupling reactions, including some Chan-Lam couplings, can be conveniently performed in a flask open to the air, which simplifies the experimental setup.[3][4] However, for sensitive substrates or to minimize potential side reactions like the oxidation of the Cu(I) catalyst, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Poor Solvent Choice: The chosen solvent may not effectively dissolve the reactants or stabilize the catalytic species. | - Perform a solvent screen with a range of polar aprotic (e.g., DMF, DMSO, MeCN, THF) and polar protic (e.g., MeOH, EtOH) solvents. - Consider using a mixture of solvents to optimize solubility and reactivity.[5] |
| Inactive Catalyst: The copper catalyst may have been oxidized or poisoned. | - Use a fresh source of the copper catalyst. - If using a Cu(I) source, consider adding a reducing agent or using a ligand to stabilize the active catalytic species. - Ensure all glassware is clean and free of contaminants that could poison the catalyst. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature, or side reactions may occur at elevated temperatures. | - Monitor the reaction by TLC or LC-MS at different temperatures to find the optimal balance between reaction rate and selectivity. | |
| Formation of Significant Byproducts (e.g., Homocoupling of Boronic Acid) | Inappropriate Solvent or Base: The reaction conditions may favor side reactions. | - Screen different solvents and bases. In some cases, less polar solvents might suppress homocoupling. - Adjust the stoichiometry of the reactants. |
| Difficulty in Product Isolation/Purification | High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely. | - After the reaction, perform an aqueous workup and extract the product with a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane). - For residual high-boiling solvents, consider lyophilization or azeotropic distillation with a suitable solvent. |
| Inconsistent Reaction Outcomes | Variable Solvent Quality: The presence of water or other impurities in the solvent can affect the reaction. | - Use anhydrous, high-purity solvents. - If water-sensitive, consider adding molecular sieves to the reaction mixture.[6] |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a representative copper-catalyzed reaction between this compound and an aryl boronic acid.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol (MeOH) | Room Temp. | 16 | 91 |
| 2 | Dichloromethane (CH₂Cl₂) | Room Temp. | 16 | 0 |
| 3 | Tetrahydrofuran (THF) | Room Temp. | 24 | 17 |
| 4 | Acetonitrile (MeCN) | 80 | 12 | 65 |
| 5 | N,N-Dimethylformamide (DMF) | 120 | 10 | Moderate |
| 6 | Dimethyl sulfoxide (B87167) (DMSO) | 130 | 12 | Good |
Note: The data in this table is representative and compiled from analogous Chan-Lam coupling reactions.[4][6][7][8] Optimal conditions for a specific substrate pair should be determined experimentally.
Experimental Protocols
General Procedure for the Synthesis of Unsymmetrical Diaryl Sulfides
This protocol is a representative procedure for the copper-catalyzed reaction of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid
-
Copper(I) chloride (CuCl) or other suitable copper catalyst
-
Selected solvent (e.g., Methanol)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl boronic acid (1.2 equiv.), and the copper catalyst (e.g., CuCl, 10 mol%).
-
Add the chosen solvent (e.g., Methanol, to achieve a concentration of 0.5 M with respect to the limiting reagent).
-
Stir the reaction mixture in an open flask at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure unsymmetrical diaryl sulfide.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 4. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Improving the selectivity of copper-catalyzed couplings with Bis(phenylsulfonyl)sulfide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bis(phenylsulfonyl)sulfide as a sulfur source in copper-catalyzed C-S coupling reactions for the synthesis of unsymmetrical diaryl sulfides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in copper-catalyzed C-S couplings?
A1: this compound serves as a bielectrophilic sulfur source, enabling the chemoselective and sequential introduction of two different aryl nucleophiles. This allows for the rapid assembly of diverse unsymmetrical diaryl sulfides in a controlled manner.[1]
Q2: What is the general reaction scheme for the synthesis of unsymmetrical diaryl sulfides using this compound?
A2: The reaction typically proceeds in two sequential copper-catalyzed Chan-Lam type cross-coupling steps. First, an aryl boronic acid reacts with this compound to form an intermediate aryl phenylsulfonyl sulfide (B99878). A second, different aryl boronic acid is then introduced to couple with this intermediate, yielding the unsymmetrical diaryl sulfide.[1]
Q3: Can this reaction be performed as a one-pot synthesis?
A3: Yes, both one-pot and stepwise procedures have been successfully developed for the synthesis of unsymmetrical diaryl sulfides using this compound.[1] The choice between the two often depends on the specific substrates and the desired level of control over the reaction.
Troubleshooting Guide
Low Yield of the Desired Unsymmetrical Diaryl Sulfide
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-purity source of the copper catalyst (e.g., Cu(OAc)₂).- Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Poor Quality Reagents | - Use anhydrous solvents and ensure aryl boronic acids are of high purity.- Impurities in the starting materials can inhibit the catalyst or lead to side reactions. |
| Suboptimal Reaction Temperature | - The optimal temperature can vary depending on the substrates. Generally, reactions are run at elevated temperatures. Experiment with a temperature range (e.g., 60-100 °C) to find the optimal condition for your specific substrates. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the aryl boronic acids. In the stepwise approach, ensure the first aryl boronic acid is fully consumed before adding the second. |
| Ligand Issues | - While some reactions can proceed without a ligand, the addition of a suitable ligand (e.g., a diamine or phenanthroline-based ligand) can often improve yield and selectivity.[2] Screen different ligands if low yield persists. |
Poor Selectivity (Formation of Symmetrical Diaryl Sulfides)
| Potential Cause | Troubleshooting Steps |
| Lack of Chemoselectivity in the First Step | - In a one-pot procedure, the first aryl boronic acid may react with the intermediate faster than desired, leading to the symmetrical diaryl sulfide of the first aryl group. Consider a stepwise approach for better control. |
| Carryover of the First Aryl Boronic Acid | - In a stepwise procedure, ensure complete consumption or removal of the first aryl boronic acid before the addition of the second. This can be monitored by techniques like TLC or LC-MS. |
| Transmetalation Issues | - The relative transmetalation rates of the two aryl boronic acids with the copper catalyst can influence selectivity. Adjusting the reaction temperature or solvent may help favor the desired pathway. |
| Homocoupling of Aryl Boronic Acids | - While less common in C-S couplings, homocoupling of aryl boronic acids can occur as a side reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. |
Experimental Protocols
General Procedure for the Stepwise Synthesis of Unsymmetrical Diaryl Sulfides
-
Step 1: Synthesis of the Aryl Phenylsulfonyl Sulfide Intermediate
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the first aryl boronic acid (1.1 equiv.), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable base (e.g., triethylamine, 2.0 equiv.) in a solvent such as 1,4-dioxane.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude intermediate can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Synthesis of the Unsymmetrical Diaryl Sulfide
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To a reaction vessel containing the aryl phenylsulfonyl sulfide intermediate (1.0 equiv.), add the second aryl boronic acid (1.2 equiv.), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv.) in a suitable solvent.
-
The mixture is heated under an inert atmosphere until the reaction is complete.
-
The workup procedure is similar to the first step, involving extraction and drying. The final unsymmetrical diaryl sulfide is purified by column chromatography.
-
General Procedure for the One-Pot Synthesis of Unsymmetrical Diaryl Sulfides
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the first aryl boronic acid (1.0 equiv.), copper catalyst, and base in a suitable solvent.
-
Stir the reaction at a specific temperature for a set period to allow for the formation of the intermediate.
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Then, add the second aryl boronic acid (1.2 equiv.) to the same reaction vessel.
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Continue to heat the reaction mixture until completion.
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Follow the standard workup and purification procedures as described above.
Visualizations
Caption: Stepwise experimental workflow for unsymmetrical diaryl sulfide synthesis.
Caption: Troubleshooting decision tree for improving reaction outcomes.
References
Technical Support Center: Synthesis of Bis-Sulfone Derivatives
Welcome to the technical support hub for the synthesis of bis-sulfone derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of bis-sulfone derivatives, particularly through the prevalent method of oxidizing bis-sulfides.
Question: My oxidation reaction is incomplete, yielding a mixture of the starting bis-sulfide, bis-sulfoxide, and the desired bis-sulfone. How can I drive the reaction to completion?
Possible Causes & Solutions:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Commercial oxidants like m-CPBA can have a lower purity than stated (often around 70-75%), requiring an excess to ensure full conversion.[1] For the synthesis of a bis-sulfone, at least two equivalents of the oxidant per sulfur atom are needed.
-
Solution: Use a larger excess of the oxidizing agent. For example, when using m-CPBA, 2.2 to 2.5 equivalents per sulfide (B99878) group are recommended to compensate for impurities and drive the reaction to the bis-sulfone.[1]
-
-
Low Reaction Temperature: While lower temperatures can help in selectively forming sulfoxides, they may significantly slow down the oxidation to sulfones, leading to incomplete reactions within a standard timeframe.[1]
-
Solution: Monitor the reaction's progress via Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. For instance, a reaction started at 0°C can be allowed to slowly warm to room temperature.[1] For some systems, gentle heating to around 35-40°C might be necessary.[1][2]
-
-
Poor Solubility: If the bis-sulfide substrate or the oxidant has poor solubility in the chosen solvent, the reaction rate can be severely hampered.
-
Solution: Select a solvent in which all reactants are adequately soluble. Dichloromethane (B109758) (DCM) and chloroform (B151607) are common choices for oxidations with m-CPBA.[1] For hydrogen peroxide-based oxidations, using acetic acid as a solvent or co-solvent can improve solubility and facilitate the reaction.[3]
-
Question: The oxidation of my bis-sulfide is producing the bis-sulfone, but I'm observing significant byproduct formation. What could be the cause?
Possible Causes & Solutions:
-
Over-oxidation of Sensitive Functional Groups: Harsh oxidizing conditions can affect other sensitive functional groups within the molecule.
-
Solution: Opt for milder and more selective oxidizing systems. A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) is a metal-free method that can provide a clean conversion to sulfones, often without isolating the sulfoxide (B87167) intermediate.[4]
-
-
Reaction with Solvent: Some oxidants can react with the solvent, leading to byproducts and reduced efficiency.
-
Solution: Ensure the chosen solvent is compatible with the oxidizing agent under the reaction conditions. For instance, when using Oxone, the choice of solvent can dramatically influence the product, with ethanol (B145695) favoring sulfoxide formation and water promoting sulfone formation.[5]
-
Question: I am struggling with the purification of my bis-sulfone product. Column chromatography on silica (B1680970)/alumina (B75360) is leading to product degradation or poor separation from the starting material and sulfoxide intermediate.
Possible Causes & Solutions:
-
Acidity/Basicity of Stationary Phase: Silica gel is acidic and alumina can be acidic, basic, or neutral. These surfaces can catalyze the degradation of sensitive molecules.[6]
-
Solution: If degradation is suspected, consider using a less reactive stationary phase like reverse-phase silica (C8 or C18).[6] Alternatively, deactivating the silica gel with a small amount of a neutral base like triethylamine (B128534) in the eluent can sometimes prevent degradation.
-
-
Similar Polarity of Components: Sulfides, sulfoxides, and sulfones often have very similar polarities, making their separation by column chromatography challenging.
-
Solution: Recrystallization is a highly effective method for purifying solid bis-sulfones and avoids the potential for degradation on stationary phases. A good starting point is to find a solvent or solvent system where the bis-sulfone is soluble at high temperatures but poorly soluble at room temperature.[7] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for converting a bis-sulfide to a bis-sulfone?
There is no single "best" agent, as the optimal choice depends on the substrate, the presence of other functional groups, and the desired reaction conditions. Here's a comparison of common choices:
-
meta-Chloroperoxybenzoic Acid (m-CPBA): Highly effective and generally provides clean reactions. Requires careful control of stoichiometry (at least 2 equivalents per sulfide) for complete conversion to the sulfone.[1]
-
Hydrogen Peroxide (H₂O₂): A "green" and inexpensive oxidant. Often used in conjunction with a catalyst or in an acidic solvent like acetic acid to increase its reactivity.[2][3] The reaction can be slower than with m-CPBA.
-
Oxone® (Potassium Peroxymonosulfate): A versatile and powerful solid oxidant. The reaction outcome can be highly dependent on the solvent system.[5] It can be used in a solid-state grinding method, which is environmentally friendly.[8]
Q2: How can I selectively obtain the bis-sulfoxide instead of the bis-sulfone?
Selective oxidation to the sulfoxide requires careful control to prevent over-oxidation. Key strategies include:
-
Stoichiometry: Use a slight excess of the oxidant (e.g., 1.1-1.2 equivalents of m-CPBA per sulfide).[1]
-
Temperature: Perform the reaction at low temperatures (e.g., 0°C or below).[1]
-
Choice of Reagent: Some reagents are inherently more selective for sulfoxide formation.
Q3: Can the two sulfide groups in a bis-sulfide be oxidized stepwise?
Yes, it is possible to perform a stepwise oxidation to first form the mono-sulfide-mono-sulfoxide, then the bis-sulfoxide, and finally the bis-sulfone. Achieving high selectivity for the intermediate mixed oxidation states can be challenging and typically requires precise control over the stoichiometry of the oxidizing agent and reaction conditions.
Q4: My bis-sulfone is an oil or non-crystalline solid. How can I purify it without column chromatography?
If recrystallization is not an option, other purification techniques can be considered:
-
Solvent Extraction: If the impurities have significantly different solubilities or acid/base properties, a liquid-liquid extraction procedure can be effective.[6]
-
Preparative TLC: For small quantities, preparative thin-layer chromatography can be a viable option.[6]
-
Distillation: If the compound is a high-boiling liquid and thermally stable, vacuum distillation could be employed.[6]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the oxidation of sulfides to sulfones using various common methods. This data is intended to provide a comparative overview to aid in method selection.
Table 1: Oxidation of Sulfides to Sulfones with Hydrogen Peroxide (H₂O₂)
| Substrate | Catalyst/Solvent | H₂O₂ (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thioanisole | Acetic Acid | 4 | RT | 1.5 | 98 | [3] |
| Dibenzyl sulfide | Acetic Acid | 4 | RT | 2 | 96 | [3] |
| Methyl phenyl sulfide | PAMAM-G1-PMo / 95% EtOH | 3 | 40 | 1 | 98 | [2] |
| Diphenyl sulfide | PAMAM-G1-PMo / 95% EtOH | 3 | 40 | 1.5 | 96 |[2] |
Table 2: Oxidation of Sulfides to Sulfones with m-CPBA
| Substrate | Solvent | m-CPBA (equiv.) | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Generic Sulfide | DCM | >2.2 | RT | 2 h | High | [9] |
| Generic Sulfide | DCM | 2.1 | 0 to RT | 1 h | High | [1] |
| Bis-thioether | DCM | >2.0 | RT | 1 h | ~95 |[10] |
Table 3: Oxidation of Sulfides to Sulfones with Oxone®
| Substrate | Solvent | Oxone® (equiv.) | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thioanisole | Water | 2.0 | RT | 10 min | 98 | [5] |
| Diphenyl sulfide | Water | 2.0 | RT | 15 min | 97 | [5] |
| Various Sulfides | Solid-state (AlCl₃) | 4.6 | RT | 0.5 h | High |[8] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Bis-Sulfide to a Bis-Sulfone with m-CPBA [1]
-
Dissolution: Dissolve the bis-sulfide (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Oxidant: Add m-CPBA (4.4 mmol, 4.4 equivalents, assuming ~70-75% purity) portion-wise to the stirred solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material and intermediate sulfoxides are no longer visible (typically 1-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentration and Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude bis-sulfone by recrystallization or flash column chromatography.
Protocol 2: General Procedure for Oxidation of a Bis-Sulfide to a Bis-Sulfone with Hydrogen Peroxide in Acetic Acid [3]
-
Dissolution: Dissolve the bis-sulfide (1.0 mmol) in glacial acetic acid (5-10 mL) in a round-bottom flask.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (8.0 mmol, 8.0 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide (B78521) (NaOH). Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Concentrate the solution under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Visualizations
Caption: General experimental workflow for the oxidation of a bis-sulfide to a bis-sulfone.
Caption: Troubleshooting guide for incomplete oxidation in bis-sulfone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sulfenylating Agents: Bis(phenylsulfonyl)sulfide in Focus
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfenyl group into a molecule is a critical transformation in medicinal chemistry and drug development, often modulating a compound's biological activity and pharmacokinetic properties. A variety of electrophilic sulfenylating agents are available to effect this transformation, each with its own set of advantages and disadvantages. This guide provides an objective comparison of Bis(phenylsulfonyl)sulfide with other commonly used sulfenylating agents, supported by available experimental data and detailed protocols.
Performance Comparison of Sulfenylating Agents
The choice of a sulfenylating agent is dictated by factors such as the nucleophilicity of the substrate, desired reaction conditions, and functional group tolerance. This section compares the performance of this compound with other common reagents in the sulfenylation of representative nucleophiles.
Data Presentation: Sulfenylation of Indoles
The C3-sulfenylation of indoles is a valuable transformation in the synthesis of various biologically active compounds. The following table summarizes the performance of different sulfenylating agents in this reaction.
| Sulfenylating Agent | Substrate | Product | Catalyst/Conditions | Yield (%) | Key Considerations & Stability |
| This compound | 3-Lithioindole | 3-Phenylthio-1-(phenylsulfonyl)indole | THF, low temperature | N/A | Reacts with pre-lithiated indoles; data on direct sulfenylation of neutral indoles is limited. It is a stable, crystalline solid that is easy to handle and store at room temperature[1]. |
| N-(Phenylthio)phthalimide | Indole (B1671886) | 3-(Phenylthio)indole | MgBr₂ (0.5 mol%) | 90-98% | A stable, crystalline solid that is easy to handle.[2] Often requires a Lewis or Brønsted acid catalyst for activation.[2] |
| Benzenesulfenyl Chloride | Indole | 3-(Phenylthio)indole | -78 °C to rt | ~90% | Highly reactive but unstable and sensitive to moisture and air. Often needs to be freshly prepared or used as a solution.[3] |
| Sulfonyl Hydrazides | Indole | 3-(Phenylthio)indole | Iodophor, 110 °C, 12 h | up to 83% | Utilizes an inexpensive and environmentally benign catalyst and solvent system.[4] |
| Triethylammonium Thiolates | Indole | 3-Sulfenylindoles | I₂, DMSO, microwave | 89-95% | A metal-free approach with good to excellent yields under microwave irradiation.[5] |
Data Presentation: Sulfenylation of Ketones (via Enolates/Enols)
The α-sulfenylation of ketones provides access to valuable synthetic intermediates.
| Sulfenylating Agent | Substrate | Product | Catalyst/Conditions | Yield (%) | Key Considerations & Stability |
| This compound | Cyclohexanone (B45756) Enolate | 2-(Phenylthio)cyclohexanone | N/A | N/A | Reactivity with enolates is expected based on its electrophilic nature, but specific experimental data is not readily available. |
| N-(Phenylthio)phthalimide | Cyclohexanone | 2-(Phenylthio)cyclohexanone | Pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) | 85-95% | Organocatalytic methods are effective. The reagent is a stable solid.[2] |
| Benzenesulfenyl Chloride | Pre-formed Cyclohexanone Enolate | 2-(Phenylthio)cyclohexanone | - | 85-95% | Highly reactive with pre-formed enolates, but the reagent is unstable. |
| Diphenyl Disulfide | Cyclohexanone | 2-(Phenylthio)cyclohexanone | Organocatalyst | Ineffective | Generally less reactive than other electrophilic sulfenylating agents in this context.[2] |
Data Presentation: Sulfenylation of Alkenes
The sulfenylation of alkenes allows for the introduction of a thioether and another functional group across a double bond.
| Sulfenylating Agent | Substrate | Product | Catalyst/Conditions | Yield (%) | Key Considerations & Stability |
| This compound | Alkene | Sulfenylated Product | N/A | N/A | Reactivity with simple alkenes is not well-documented in readily available literature. |
| N-(Phenylthio)phthalimide | Styrene | 1-Chloro-2-(phenylthio)-1-phenylethane | Lewis Acid | Moderate | Less reactive towards unactivated alkenes compared to sulfenyl chlorides. |
| Benzenesulfenyl Chloride | Cyclohexene | trans-1-Chloro-2-(phenylthio)cyclohexane | - | >90% | Highly reactive towards a broad range of alkenes, often with high stereoselectivity (anti-addition).[3] |
Experimental Protocols
Detailed methodologies for key sulfenylation reactions are provided below.
Protocol 1: Sulfenylation of Indole with N-(Phenylthio)phthalimide
-
Objective: To synthesize 3-(phenylthio)indole using N-(phenylthio)phthalimide as the sulfenylating agent.
-
Materials:
-
Indole (1.0 mmol)
-
N-(Phenylthio)phthalimide (1.1 mmol)
-
Magnesium bromide (MgBr₂) (0.05 mmol)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
To a solution of indole in acetonitrile, add N-(phenylthio)phthalimide and magnesium bromide.
-
Stir the mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-(phenylthio)indole.[2]
-
Protocol 2: Sulfenylation of Cyclohexanone with N-(Phenylthio)phthalimide (Organocatalyzed)
-
Objective: To synthesize 2-(phenylthio)cyclohexanone using an organocatalytic approach.
-
Materials:
-
Cyclohexanone (1.0 mmol)
-
N-(Phenylthio)phthalimide (1.2 mmol)
-
Pyrrolidine trifluoromethanesulfonamide (0.1 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a flask, dissolve the pyrrolidine trifluoromethanesulfonamide catalyst in toluene.
-
Add cyclohexanone to the catalyst solution, followed by N-(phenylthio)phthalimide.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-(phenylthio)cyclohexanone.[2]
-
Protocol 3: General Procedure for Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfides using this compound
-
Objective: To synthesize an unsymmetrical diaryl sulfide (B99878) using this compound as a bifunctional sulfur source.
-
Materials:
-
Arylboronic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried reaction tube, add the arylboronic acid, this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF via syringe and stir the mixture at the desired temperature (e.g., 80 °C) for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate aryl phenylsulfonyl sulfide.
-
This intermediate can then be subjected to a second, different arylboronic acid under similar conditions to yield the unsymmetrical diaryl sulfide.
-
Mandatory Visualizations
General Mechanism of Electrophilic Sulfenylation
The following diagram illustrates the general mechanism of electrophilic sulfenylation, where a nucleophile attacks the electrophilic sulfur atom of the sulfenylating agent.
Experimental Workflow for Sulfenylation in Peptide Modification
This diagram outlines a typical workflow for the sulfenylation of cysteine residues in peptides, a key post-translational modification.
Conclusion
This compound emerges as a stable and versatile bifunctional sulfur source, particularly effective for the synthesis of unsymmetrical diaryl sulfides through copper-catalyzed cross-coupling reactions. Its stability as a crystalline solid offers significant handling advantages over highly reactive and unstable reagents like benzenesulfenyl chloride.
However, for the direct electrophilic sulfenylation of common carbon nucleophiles such as indoles and ketones, reagents like N-(phenylthio)phthalimide often provide high yields under relatively mild, catalyzed conditions and are well-documented in the literature. The reactivity of this compound towards these substrates without pre-activation (e.g., lithiation) is not as extensively reported, suggesting that it may be less electrophilic or require specific activation methods that are not yet widely established for these transformations.
For researchers in drug development, the choice of sulfenylating agent will depend on the specific synthetic challenge. This compound is a valuable tool for constructing diaryl sulfide linkages, while for the introduction of a simple phenylthio group onto a C-nucleophile, N-(phenylthio)phthalimide represents a reliable and user-friendly option. Future research may uncover broader applications for this compound in direct C-S bond formation with a wider range of nucleophiles.
References
A Comparative Guide to Sulfur Transfer Reagents: Alternatives to Bis(phenylsulfonyl)sulfide
For researchers, scientists, and drug development professionals, the precise introduction of sulfur atoms into molecules is a critical step in the synthesis of a wide range of organic compounds, from pharmaceuticals to materials. Bis(phenylsulfonyl)sulfide has been a notable reagent for this purpose, acting as an electrophilic sulfur source for the formation of thioethers and disulfides. However, the landscape of sulfur transfer chemistry is rich with alternatives that can offer advantages in terms of reactivity, substrate scope, and ease of handling. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
This guide will focus on electrophilic sulfur transfer reagents used for the synthesis of unsymmetrical disulfides, a common application for which this compound could be employed. The primary alternatives discussed are N-Thioimides (specifically N-thiophthalimides and N-thiosuccinimides) and Thiosulfonates .
Performance Comparison of Electrophilic Sulfur Transfer Reagents
The choice of a sulfur transfer reagent can significantly influence the efficiency and outcome of a reaction. The following table summarizes the performance of this compound and its alternatives in the synthesis of unsymmetrical disulfides from thiols, a representative transformation.
| Reagent Class | Specific Reagent Example | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Sulfonyl Sulfides | This compound | Organocuprates | THF | -78 to rt | 2 | Not specified for disulfide synthesis | Bench-stable solid | Limited recent data for direct comparison in disulfide synthesis |
| N-Thioimides | N-(Arylthio)succinimide | Arenes | Toluene | Room Temp. | 4 | 70-90% | Stable, crystalline solids; avoids sulfenyl chlorides.[1] | Can require a Lewis acid catalyst. |
| N-Thioimides | N-(Alkylthio)phthalimide | Thiols | Not specified | Not specified | Not specified | Good yields | Good for unsymmetrical disulfides.[2] | Synthesis of the reagent requires sulfenyl chlorides which can be unstable.[2] |
| Thiosulfonates | S-Alkyl Thiosulfonates | Thiolates | Not specified | Not specified | Not specified | Low to moderate | Avoids odorous thiols.[2] | Can give low yields for hindered disulfides.[2] |
| Thiosulfonates | S-Aryl Thiosulfonates | Thioacetates | THF | Room Temp. | Not specified | Excellent | One-pot synthesis of unsymmetrical disulfides. | Requires initial preparation of the thiosulfonate. |
Reaction Mechanisms and Experimental Workflows
The general mechanism for electrophilic sulfur transfer to a thiol involves the nucleophilic attack of the thiol(ate) on the electrophilic sulfur atom of the reagent, leading to the formation of an unsymmetrical disulfide and a leaving group.
References
A Comparative Analysis of Electrophilic Sulfur Transfer Reagents for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the precise introduction of sulfur atoms into organic molecules is a cornerstone of modern medicinal chemistry. The choice of an electrophilic sulfur transfer reagent is critical, directly influencing reaction efficiency, substrate scope, functional group tolerance, and the overall yield of sulfur-containing compounds, many of which are key pharmacophores. [1][2] This guide provides an objective comparison of the performance of various classes of electrophilic sulfur transfer reagents, supported by experimental data, to facilitate the selection of the most suitable reagent for specific synthetic challenges.
Thionating Reagents: Converting Carbonyls to Thiocarbonyls
The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in the synthesis of thioamides and other sulfur-containing heterocycles. Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are the most common reagents for this purpose.
Data Presentation: Thionating Reagent Performance
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | N-(p-methylphenyl)benzamide | Toluene | Reflux | 3 | >95 | BenchChem |
| P₄S₁₀/HMDO | Methyl Benzoate | Xylene | Reflux | 13 | 80 | BenchChem |
| Lawesson's Reagent | Methyl Benzoate | Xylene | Reflux | 17 | 78 | BenchChem |
| P₄S₁₀/HMDO | γ-Butyrolactone | Acetonitrile | Reflux | 0.75 | 82 | BenchChem |
| Lawesson's Reagent | γ-Butyrolactone | Acetonitrile | Reflux | 4 | 71 | BenchChem |
| P₄S₁₀/Al₂O₃ | Various Amides | Dioxane | Reflux | - | 62-93 | BenchChem |
HMDO: Hexamethyldisiloxane (B120664)
Key Observations:
-
Lawesson's Reagent is generally considered a milder and more efficient thionating agent compared to Phosphorus Pentasulfide (P₄S₁₀) alone.[3] It often requires lower temperatures and shorter reaction times, leading to higher yields with a broader range of substrates.[2][3]
-
The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) can significantly improve its reactivity and solubility, offering yields comparable or even superior to Lawesson's reagent in some cases.[4][5][6] A key advantage of the P₄S₁₀/HMDO system is the ease of byproduct removal through a simple hydrolytic workup, avoiding the need for chromatography often required with Lawesson's reagent.[4][5][6]
Sulfonylating Agents: Synthesizing Sulfonamides
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[7] The synthesis of sulfonamides typically involves the reaction of an amine with a sulfonylating agent.
Data Presentation: Sulfonylating Agent Performance in Sulfonamide Synthesis
| Reagent | Amine Substrate | Sulfur Source | Catalyst/Conditions | Yield (%) | Reference |
| Sulfonyl Chloride | Various primary and secondary amines | Thiol + Oxidizing Agent (e.g., NCS) | In situ formation | Good to Excellent | [8] |
| DABSO | Anilines | DABSO (SO₂ surrogate) | CuCl₂, HCl, t-BuONO, 75 °C | 79-83 (isolated sulfonyl chloride) | [9][10] |
| DABSO | Grignard Reagents | DABSO (SO₂ surrogate) | One-pot with amine | 32-83 | [11][12] |
| Electrochemical | Thiols and Amines | Thiol | C anode/Fe cathode, MeCN/HCl | Good to Excellent | [13][14] |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine | Organometallic Reagents | t-BuONSO | - | 80 | [15] |
DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) NCS: N-Chlorosuccinimide
Key Observations:
-
Sulfonyl chlorides , traditionally synthesized from thiols, remain a widely used and effective reagent for sulfonamide synthesis.[8][15][16] However, their preparation can involve harsh conditions, and they can be moisture-sensitive.[15]
-
DABSO has emerged as a stable, solid surrogate for gaseous sulfur dioxide, offering a safer and more convenient route to sulfonyl chlorides and subsequently sulfonamides.[9][10][12][16] It is compatible with a range of functional groups and can be used in one-pot procedures.[11][12][16]
-
Electrochemical methods provide a modern and green approach to sulfonamide synthesis, directly coupling readily available thiols and amines with high efficiency.[13][14]
-
Novel reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine offer direct routes to primary sulfonamides from organometallic reagents, avoiding the need for gaseous ammonia (B1221849) or its surrogates.[15]
Sulfenylating Agents: Forming Carbon-Sulfur Bonds
Electrophilic sulfenylating agents are crucial for the introduction of a thioether linkage, a common motif in pharmaceuticals. A notable recent development is the use of a modular family of N-alkyl-N-(arylsulfenyl)arenesulfonamides in nickel-catalyzed 1,2-carbosulfenylation of unactivated alkenes.
Data Presentation: N-Alkyl-N-(arylsulfenyl)arenesulfonamide Performance in Alkene Carbosulfenylation
| Alkene Substrate | Arylboronic Acid | Product Yield (%) | Reference |
| N-allyl-N-tosylaniline | p-tolylboronic acid neopentyl glycol ester | 94 | [17] |
| 4-penten-1-ol | p-tolylboronic acid neopentyl glycol ester | 85 | [17] |
| N-allylbenzamide | p-tolylboronic acid neopentyl glycol ester | 78 | [17] |
| 1-octene | p-tolylboronic acid neopentyl glycol ester | 59 (large scale) | [17] |
Key Observations:
-
The N-alkyl-N-(arylsulfenyl)arenesulfonamide family of reagents has proven highly effective in the nickel-catalyzed three-component 1,2-carbosulfenylation of unactivated alkenes.[17]
-
The modular nature of these reagents allows for fine-tuning of their electronic and steric properties to control reaction pathways and suppress side reactions.[17]
-
This methodology provides a powerful tool for the synthesis of complex organosulfur compounds with high chemo- and regioselectivity.[18][19][20]
Experimental Protocols
1. General Procedure for the Ni-Catalyzed Carbosulfenylation of Alkenyl Amines [19]
In an argon-filled glovebox, to a 10 mL Schlenk flask are added NiBr₂·DME (0.04 mmol, 20 mol%), K₃PO₄ (0.6 mmol, 3.0 eq), the alkene substrate (0.2 mmol, 1.0 eq), the appropriate arylboronic acid (0.3 mmol, 1.5 eq), the appropriate N-alkyl-N-(arylsulfenyl)arenesulfonamide (0.5 mmol, 2.5 eq), and DMF/MeOH (1 mL/0.5 mL). The reaction mixture is stirred at 100 °C for 18 h. After cooling, the reaction mixture is purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to afford the desired product.
2. Electrochemical Synthesis of Sulfonamides from Thiols and Amines [13]
The reaction is carried out in an electrochemical flow reactor with a carbon anode and an iron cathode. A solution of the thiol (2 mmol), amine (3.0 mmol), and Me₄NBF₄ (0.2 mmol) in CH₃CN/0.3 M HCl (20 mL, 3:1 v/v) is passed through the reactor with a residence time of 5 minutes. The product is then isolated from the reaction mixture. For batch reactions, a solution of the thiol (3 mmol), amine (4.5 mmol), and Me₄NBF₄ (3 mmol) in CH₃CN/0.3 M HCl (30 mL, 3:1 v/v) is electrolyzed in a beaker with a carbon anode and an iron cathode for 24 hours.
3. Sandmeyer Chlorosulfonylation of Anilines using DABSO [9][10]
To a solution of the aniline (B41778) (1.0 equiv) in MeCN is added 37% aqueous HCl (2.0 equiv) followed by the slow addition of tert-butyl nitrite (B80452) at room temperature. After complete formation of the diazonium intermediate, DABSO (1.1 equiv) and CuCl₂ (0.1 equiv) are added, and the reaction mixture is heated to 75 °C for 2 hours. After cooling to room temperature, the reaction is worked up with water and the sulfonyl chloride is extracted. For the direct synthesis of sulfonamides, after the Sandmeyer reaction is complete, the reaction mixture is cooled and the desired amine is added directly.
Mandatory Visualization
The transsulfuration pathway is a critical metabolic route for the biosynthesis of the sulfur-containing amino acid cysteine from homocysteine. This pathway is central to maintaining cellular redox homeostasis and producing other vital sulfur-containing molecules.[1][21][22][23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective 1,2-carbosulfenylation of unactivated alkenes via directed nickel catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 23. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Bis(phenylsulfonyl)-10H-phenothiazine Derivatives: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of recently synthesized bis(phenylsulfonyl)-10H-phenothiazine derivatives. The document summarizes their physicochemical and spectroscopic properties, outlines the experimental protocols for their synthesis, and discusses their potential biological relevance based on the known activities of the broader phenothiazine (B1677639) class. This objective comparison is supported by experimental data to aid in further research and development.
Physicochemical and Spectroscopic Characterization
A novel and simple electrochemical methodology has been established for the synthesis of several bis(phenylsulfonyl)-10H-phenothiazine derivatives.[1][2] This method involves the electrochemical oxidation of phenothiazine in the presence of arylsulfinic acids, performed in a simple undivided cell at room temperature, offering high atom economy.[1][2] The characterization of three derivatives, namely 3,10-bis(phenylsulfonyl)-10H-phenothiazine (2a), 3,7-bis(phenylsulfonyl)-10H-phenothiazine (2b), and 3,10-ditosyl-10H-phenothiazine (2c), has been reported with the following key data.
Table 1: Physicochemical Properties of Bis(phenylsulfonyl)-10H-phenothiazine Derivatives
| Compound ID | Chemical Name | Molecular Formula | Appearance | Yield (%) | Melting Point (°C) |
| 2a | 3,10-bis(phenylsulfonyl)-10H-phenothiazine | C24H18N2O4S3 | - | - | 153–156 |
| 2b | 3,7-bis(phenylsulfonyl)-10H-phenothiazine | C24H17NO4S3 | Cream Powder | 50 | - |
| 2c | 3,10-ditosyl-10H-phenothiazine | C26H22N2O4S3 | Yellow Powder | 34 | - |
Table 2: Spectroscopic Data for Bis(phenylsulfonyl)-10H-phenothiazine Derivatives
| Compound ID | ¹H NMR (δ ppm, 300 MHz, DMSO-d₆) | ¹³C NMR (δ ppm, 75 MHz, DMSO-d₆) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |
| 2a | 6.2 (s, 1H), 6.55 (d, J=3.9 Hz, 2H), 6.67–7.06 (m, 4H), 7.49 (m, 7H), 7.90 (d, J=4.8 Hz, 3H) | 114.7, 115.9, 118.0, 123.6, 127.4, 127.6, 128.8, 129.7, 130.0, 130.2, 132.8, 133.7, 134.0, 134.4, 140.3, 142.4, 147.0 | 2958, 2921, 2851, 1731, 1603, 1563, 1470, 1446, 1384, 1320, 1153, 1111, 1075, 722 | 77 (30), 154 (40), 198 (90), 339 (100), 396 (20), 479 (M, 30) |
| 2b | 7.46 (d, J=5.3 Hz, 2H), 7.53 (d, J=3.5 Hz, 1H), 7.55 (d, J=2.1 Hz, 1H), 7.61 (d, J=9.2 Hz, 3H), 7.66 (d, J=6.7 Hz, 2H), 9.72 (s, 1H, NH) | 115.5, 117.7, 125.8, 127.5, 128.7, 130.1, 133.9, 135.0, 142.1, 145.0 | - | 687 |
| 2c | - | - | - | - |
Note: Detailed spectral data for compound 2c was not fully available in the reviewed literature.
Experimental Protocols
Electrochemical Synthesis of Bis(phenylsulfonyl)-10H-phenothiazine Derivatives
The synthesis is conducted in an undivided electrochemical cell equipped with a carbon anode and a stainless steel cathode.[1]
-
Reaction Mixture: A solution of phenothiazine (PTZ, 1.0 mM) and the corresponding arylsulfinic acid (e.g., benzenesulfinic acid) is prepared in a solvent mixture of phosphate (B84403) buffer (pH 2.0, c = 0.2 M) and acetonitrile (B52724) (50/50 v/v).[1]
-
Electrolysis: A constant current with a density of 1.25 mA/cm² is applied to the cell at room temperature.[1]
-
Work-up: After the electrolysis, the volume of the solution is reduced by evaporation at room temperature. The resulting mixture is then washed with water to precipitate the crude product.[1]
-
Purification: The crude product is collected and can be further purified by appropriate methods such as recrystallization to yield the final bis(phenylsulfonyl)-10H-phenothiazine derivative.
Potential Biological Activities
While specific biological activity data for the bis(phenylsulfonyl) derivatives discussed above are not yet available in the public domain, the broader class of phenothiazine derivatives is well-known for a wide spectrum of pharmacological activities. These include antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The introduction of sulfone and sulfonamide moieties, which are themselves present in many biologically active compounds, may lead to synergistic effects and enhance the therapeutic potential of the parent phenothiazine scaffold.
The diverse biological activities of phenothiazines stem from various mechanisms, including their ability to interact with biological membranes and intercalate with DNA. Slight modifications to the substitution pattern on the phenothiazine nucleus can lead to significant differences in their biological profiles.
Concluding Remarks
The electrochemical synthesis of bis(phenylsulfonyl)-10H-phenothiazine derivatives represents an efficient and sustainable approach to novel heterocyclic compounds. The detailed physicochemical and spectroscopic data provided serve as a valuable resource for their identification and further study. While the biological evaluation of these specific derivatives is a necessary next step, the well-established and diverse bioactivities of the phenothiazine class suggest that these new compounds are promising candidates for further investigation in drug discovery and development. Future research should focus on screening these derivatives against a panel of cancer cell lines and microbial strains to elucidate their therapeutic potential.
References
N-Sulfenylsuccinimide: A Superior Alternative for Electrophilic Sulfenylation in Research and Development
For researchers, scientists, and drug development professionals seeking safer, more stable, and highly efficient reagents for the formation of carbon-sulfur bonds, N-sulfenylsuccinimides present a compelling alternative to traditional sulfenylating agents. These crystalline, easy-to-handle solids overcome many of the drawbacks associated with conventional reagents like sulfenyl chlorides and disulfides, offering mild reaction conditions and simplified purification.
The introduction of a sulfur moiety into organic molecules is a cornerstone of medicinal chemistry and materials science. However, classical reagents used for this purpose often pose significant challenges. Sulfenyl chlorides are highly reactive but are notoriously unstable and sensitive to moisture, often requiring fresh preparation.[1] Disulfides, while more stable, can be less reactive, sometimes proving ineffective in key transformations.[2] N-sulfenylsuccinimides and their phthalimide (B116566) analogs have emerged as a robust class of electrophilic sulfur sources that balance high reactivity with superior stability and ease of use.[2][3][4]
Performance Comparison of Electrophilic Sulfenylating Agents
N-sulfenylsuccinimides consistently demonstrate high efficiency in the sulfenylation of a variety of nucleophiles. Their performance is often comparable to or, in some cases, superior to traditional reagents, without the associated handling difficulties. The succinimide (B58015) byproduct is typically easy to remove, simplifying product isolation.
Below is a summary of comparative performance data for the phenylsulfenylation of common substrates.
| Reagent | Substrate | Product | Typical Yield (%) | Key Considerations |
| N-(Phenylthio)succinimide | Cyclohexanone (B45756) | 2-(Phenylthio)cyclohexan-1-one | 70-85% | Crystalline solid; stable and easy to handle. Requires activation (e.g., acid or base).[1] |
| Benzenesulfenyl Chloride | Cyclohexanone | 2-(Phenylthio)cyclohexan-1-one | 85-95% | Highly reactive but unstable; sensitive to moisture and air. Often prepared fresh.[1] |
| Diphenyl Disulfide | Various | Corresponding Sulfide | Often Ineffective | Noted to be ineffective in several protocols where N-thioimides work well.[2] |
| N-(Phenylthio)succinimide | Indole | 3-(Phenylthio)indole | 75-85% | Milder reaction conditions compared to sulfenyl chlorides.[1] |
| Benzenesulfenyl Chloride | Indole | 3-(Phenylthio)indole | 80-90% | Reaction is fast, often at low temperatures. May require a base to neutralize HCl byproduct.[1] |
The Keap1-Nrf2 Pathway: A Biological Context for Sulfenylation
The importance of cysteine sulfenylation is highlighted in critical cell signaling pathways. The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. However, upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 become sulfenylated. This modification induces a conformational change in Keap1, preventing it from marking Nrf2 for destruction. Nrf2 then accumulates, translocates to the nucleus, and activates the expression of a wide array of protective antioxidant genes. This mechanism underscores the pivotal role of sulfenylation in cellular defense and its relevance in drug development, particularly in oncology and inflammatory diseases.
Experimental Protocols
Detailed methodologies for key sulfenylation reactions are provided below, illustrating the practical advantages of using N-sulfenylsuccinimides.
Protocol 1: General Procedure for the Synthesis of Unsymmetrical Disulfides
This protocol describes the reaction of a thiol with an N-(arylthio)succinimide to form an unsymmetrical disulfide, a common transformation where N-sulfenylsuccinimides show excellent performance.
Materials:
-
Thiol (1.0 equiv.)
-
N-(Arylthio)succinimide (1.2 equiv.)
-
Triethylamine (B128534) (1.0 equiv.)
Procedure:
-
In a round-bottom flask, dissolve the N-(arylthio)succinimide (1.2 equiv.) and the desired thiol (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylamine (1.0 equiv.) to the solution at room temperature (25°C).
-
Stir the reaction mixture for 1 hour, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure unsymmetrical disulfide.
Protocol 2: Acid-Catalyzed Sulfenylation of a Ketone
This protocol details the sulfenylation of cyclohexanone using N-(phenylthio)succinimide, a reaction that benefits from the stability and ease of handling of the reagent.[1]
Materials:
-
Cyclohexanone (1.0 mmol)
-
N-(Phenylthio)succinimide (1.1 mmol)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol)
-
Dichloromethane (CH₂Cl₂, 10 mL)
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) in dichloromethane (10 mL), add N-(phenylthio)succinimide (1.1 mmol).
-
Add the catalyst, p-toluenesulfonic acid monohydrate (0.1 mmol), to the mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(phenylthio)cyclohexan-1-one.
Workflow for Sulfenylation using N-Sulfenylsuccinimide
The general workflow for using N-sulfenylsuccinimides is straightforward and avoids the need for inert atmospheres or freshly prepared reagents, streamlining the synthetic process.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N -Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Guide to C-S Bond Formation: Validation of Bis(phenylsulfonyl)sulfide and Alternatives
For researchers, scientists, and drug development professionals, the strategic formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, enabling access to a vast array of biologically active molecules and functional materials. Among the reagents available for this critical transformation, bis(phenylsulfonyl)sulfide has emerged as a noteworthy bifunctional sulfur source, particularly for the synthesis of unsymmetrical diaryl sulfides. This guide provides an objective comparison of this compound with alternative methods for C-S bond formation, supported by experimental data and detailed protocols to inform reagent selection and experimental design.
Performance Comparison of C-S Bond Formation Methodologies
The selection of an appropriate method for C-S bond formation is contingent upon factors such as substrate scope, reaction efficiency, and functional group tolerance. Below is a comparative summary of this compound and several alternative approaches.
| Method | Reagent/System | Key Advantages | Typical Yields | Reaction Conditions | Substrate Scope |
| This compound | This compound, Copper Catalyst | Bifunctional sulfur source, good for unsymmetrical diaryl sulfides.[1][2] | Good to excellent | Mild, often room temperature to moderate heating | Broad tolerance for aryl boronic acids.[2] |
| Sulfenium Ion Mediated | Thiols, I2, DMAP/H2O | Metal-free, mild conditions, broad substrate scope.[3] | High | Room temperature, aerobic | Electron-rich and electron-deficient thiols.[3] |
| Electrochemical Synthesis | Thiols, Redox Mediator | "Green" approach, high yields for heterodimeric products.[4] | 89-99% | Electrochemical cell | Thiols, disulfides.[4] |
| Microwave-Assisted Synthesis | Thiourea, Alkyl Halides, Benzyl (B1604629) Thiocyanates | Rapid, one-pot, odorless.[1][2] | >80% | 90°C, 15 min | Benzyl thiocyanates, alkyl halides.[1] |
| Cross-Dehydrogenative Coupling | Thiols, Oxidant (e.g., H2O2, I2) | High atom economy.[5] | Varies (e.g., 52-84%) | Varies with oxidant | Aromatic and aliphatic thiols.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation. The following protocols provide a starting point for the application of these C-S bond formation techniques.
Protocol 1: Synthesis of Unsymmetrical Diaryl Sulfides using this compound (Copper-Catalyzed Chan-Lam Type Coupling)
This protocol is based on the principle of a sequential, copper-catalyzed cross-coupling of two different aryl nucleophiles with the bifunctional sulfur source, this compound.[1][2]
Materials:
-
This compound
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Copper(II) acetate (B1210297) (Cu(OAc)2)
-
Base (e.g., triethylamine, Et3N)
-
Solvent (e.g., Dichloromethane, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Step 1: First C-S Coupling. In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and arylboronic acid 1 (1.1 equiv) in DCM.
-
Add Cu(OAc)2 (0.1 equiv) and Et3N (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the intermediate aryl phenylsulfonyl sulfide (B99878) is typically used directly in the next step without purification.
-
Step 2: Second C-S Coupling. To the reaction mixture containing the intermediate, add arylboronic acid 2 (1.2 equiv).
-
Add an additional portion of Cu(OAc)2 (0.1 equiv) and Et3N (2.0 equiv).
-
Continue stirring at room temperature for another 12-24 hours.
-
Work-up. Once the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired unsymmetrical diaryl sulfide.
Protocol 2: Synthesis of Unsymmetrical Disulfides via Sulfenium Ions
This method utilizes an "umpolung" approach where a nucleophilic sulfur is converted to an electrophilic sulfenium ion for selective disulfide bond formation.[3]
Materials:
-
Electron-rich thiol
-
Electron-deficient thiol
-
Iodine (I2)
-
4-Dimethylaminopyridine (DMAP)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the electron-rich thiol (1.0 equiv) in ethanol.
-
Add a catalytic amount of iodine (0.1 equiv).
-
Add a mixture of DMAP (1.1 equiv) and water.
-
Stir the mixture at room temperature to facilitate the in-situ generation of the sulfenium ion.
-
To this mixture, add the electron-deficient thiol (1.0 equiv).
-
Allow the reaction to proceed at room temperature under aerobic conditions for 1-3 hours. The reaction is typically open to the air to allow for subsequent oxidation.
-
Monitor the reaction by TLC.
-
Work-up. Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis of Unsymmetrical Disulfides
This protocol offers a rapid and efficient one-pot synthesis of benzyl alkyl disulfides.[1][2]
Materials:
-
Benzyl thiocyanate (B1210189) (1.0 equiv)
-
Thiourea (2.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Potassium phosphate (B84403) (K3PO4)
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine benzyl thiocyanate, thiourea, alkyl halide, and K3PO4 in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 90°C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the unsymmetrical disulfide.
Visualizing the Pathways
To better understand the relationships and workflows of these synthetic strategies, the following diagrams are provided.
Caption: Workflow for the synthesis of unsymmetrical diaryl sulfides.
Caption: Comparison of synthetic routes to unsymmetrical disulfides.
References
A Comparative Guide to the Synthesis of Diaryl Sulfides: Efficacy of Bis(phenylsulfonyl)sulfide and Alternative Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of diaryl sulfides is a critical step in the creation of new molecular entities. Diaryl sulfide (B99878) moieties are prevalent in a wide array of pharmaceuticals and functional materials. This guide provides an objective comparison of the efficacy of bis(phenylsulfonyl)sulfide as a sulfur source in diaryl sulfide synthesis against other prominent methods, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of diaryl sulfides has been approached through various methodologies, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of three key methods:
-
Copper-Catalyzed Chan-Lam Type Coupling using this compound: A modern approach utilizing a bifunctional sulfur source for the sequential synthesis of unsymmetrical diaryl sulfides.
-
Traditional Copper-Catalyzed C-S Coupling: A well-established method involving the cross-coupling of aryl halides with thiols.
-
Metal-Free Arylation of Thiols: An alternative pathway that avoids transition metals by employing diaryliodonium salts.
The efficacy of these methods is evaluated based on reaction yields, substrate scope, and reaction conditions, with all quantitative data summarized for easy comparison.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of the three synthetic strategies for diaryl sulfide formation. The data is compiled from various sources to provide a broad overview of the expected outcomes for each method.
| Method | Sulfur Source | Coupling Partner | Catalyst/Reagent | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | This compound | Arylboronic Acids | Cu(OAc)₂ | 70-95 | 60-80 | 8-12 | Sequential synthesis of unsymmetrical sulfides from a single sulfur source.[1] | Requires pre-functionalization to arylboronic acids. |
| Traditional Cu-Catalyzed C-S Coupling | Thiols/Disulfides | Aryl Halides (I, Br) | CuI, Cu₂O, or Cu NPs | 60-98 | 80-130 | 12-24 | Readily available starting materials, broad substrate scope.[2][3][4] | Often requires high temperatures and longer reaction times; unpleasant odor of thiols. |
| Metal-Free Arylation of Thiols | Thiols | Diaryliodonium Salts | Strong Organic Base | 75-99 | Room Temp - 60 | 0.5-18 | Mild reaction conditions, avoids transition metal contamination.[5][6] | Diaryliodonium salts can be expensive and less readily available. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Method 1: Synthesis of Unsymmetrical Diaryl Sulfides using this compound
This protocol is based on a copper-catalyzed Chan-Lam type cross-coupling reaction.
Reaction Scheme:
Ar¹-B(OH)₂ + (PhSO₂)₂S ---(Cu(OAc)₂, Base)--> Ar¹-S-SO₂Ph
Ar¹-S-SO₂Ph + Ar²-B(OH)₂ ---(Cu(OAc)₂, Base)--> Ar¹-S-Ar²
Materials:
-
This compound
-
Arylboronic acid (Ar¹-B(OH)₂)
-
Arylboronic acid (Ar²-B(OH)₂)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Base (e.g., Et₃N or pyridine)
-
Solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane)
Procedure:
Step 1: Synthesis of Aryl Phenylsulfonyl Sulfide Intermediate
-
To a flame-dried flask, add this compound (1.0 mmol), the first arylboronic acid (Ar¹-B(OH)₂, 1.2 mmol), and copper(II) acetate (10 mol%).
-
Add the solvent (5 mL) and the base (2.0 mmol).
-
Stir the reaction mixture at 60 °C for 8 hours under an inert atmosphere.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
The intermediate, aryl phenylsulfonyl sulfide, can be isolated by column chromatography or used directly in the next step.
Step 2: Synthesis of Unsymmetrical Diaryl Sulfide
-
To the reaction mixture containing the aryl phenylsulfonyl sulfide, add the second arylboronic acid (Ar²-B(OH)₂, 1.5 mmol) and additional copper(II) acetate (5 mol%) and base (1.0 mmol).
-
Stir the mixture at 80 °C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired unsymmetrical diaryl sulfide.
Method 2: Traditional Copper-Catalyzed C-S Coupling of Aryl Halides and Thiols
This protocol outlines a general procedure for the synthesis of diaryl sulfides from aryl halides and thiols using a copper catalyst.
Materials:
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Aryl thiol
-
Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), aryl thiol (1.2 mmol), copper(I) iodide (5-10 mol%), and the base (2.0 mmol).
-
Add the solvent (5 mL) and degas the mixture.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the diaryl sulfide.
Method 3: Metal-Free Arylation of Thiols with Diaryliodonium Salts
This method provides a transition-metal-free route to diaryl sulfides.
Materials:
-
Aryl thiol
-
Diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate)
-
Strong organic base (e.g., DBU or TMG)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a solution of the aryl thiol (1.0 mmol) in the chosen solvent (5 mL), add the strong organic base (1.5 mmol) at room temperature.
-
To this mixture, add the diaryliodonium salt (1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 30 minutes to 18 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the described synthetic methods.
Caption: Workflow for the synthesis of unsymmetrical diaryl sulfides using this compound.
Caption: Logical relationship between different methods for diaryl sulfide synthesis.
Conclusion
The choice of synthetic method for diaryl sulfides depends heavily on the specific requirements of the target molecule, including the desired symmetry, functional group tolerance, and cost considerations.
-
The This compound method offers an elegant and efficient route for the controlled, sequential synthesis of unsymmetrical diaryl sulfides. Its primary advantage lies in the ability to introduce two different aryl groups from a single sulfur source.
-
Traditional copper-catalyzed C-S coupling remains a robust and widely used method due to the commercial availability and low cost of the starting materials. However, it can be limited by the harsh reaction conditions and the use of odorous thiols.
-
Metal-free arylation using diaryliodonium salts provides a valuable alternative, particularly when avoiding transition metal contamination is crucial. The mild reaction conditions are a significant advantage, though the cost and availability of the iodonium (B1229267) salts may be a limiting factor for large-scale synthesis.
Ultimately, a thorough evaluation of the substrate scope and reaction conditions for each method, as presented in this guide, will enable researchers to select the most appropriate strategy for their synthetic endeavors.
References
A Comparative Guide to the Spectroscopic Analysis of Unsymmetrical Diaryl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic techniques used in the structural analysis of unsymmetrical diaryl sulfides. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Unsymmetrical diaryl sulfides are a class of organosulfur compounds with the general structure Ar-S-Ar', where Ar and Ar' are different aryl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents and functional materials. This guide focuses on the application of four primary spectroscopic techniques for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
In ¹H NMR spectra of unsymmetrical diaryl sulfides, the aromatic protons typically appear in the range of 7.0-8.0 ppm. The chemical shifts are influenced by the nature and position of substituents on the aryl rings. Protons on the aryl ring bearing electron-donating groups (e.g., -OCH₃, -CH₃) will be shielded and appear at a relatively upfield region, while those on a ring with electron-withdrawing groups (e.g., -NO₂, -Cl) will be deshielded and resonate downfield. The asymmetry of the molecule often leads to more complex splitting patterns compared to their symmetrical analogs.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information on all the carbon atoms in the molecule. The carbon atom directly attached to the sulfur atom (C-S) in diaryl sulfides typically resonates in the range of 125-145 ppm. The chemical shifts of other aromatic carbons are also influenced by the substituents.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Diaryl Sulfides
| Compound | Ar | Ar' | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Unsymmetrical | ||||
| (4-Methoxyphenyl)(phenyl)sulfane[1] | C₆H₅ | 4-CH₃OC₆H₄ | 7.40 (d, 2H), 7.22–7.11 (m, 5H), 6.87 (d, 2H), 3.77 (s, 3H) | 159.8, 138.7, 135.4, 129.0, 128.2, 125.8, 124.3, 115.0, 55.3 |
| 2,6-Dimethylphenyl(phenyl)sulfane[1] | C₆H₅ | 2,6-(CH₃)₂C₆H₃ | 7.22–7.14 (m, 5H), 7.04 (t, 1H), 6.92 (d, 2H), 2.42 (s, 6H) | 144.0, 138.1, 130.6, 129.4, 129.0, 128.6, 125.8, 124.7, 22.0 |
| Symmetrical | ||||
| Diphenyl sulfide[2] | C₆H₅ | C₆H₅ | 7.35−7.33 (m, 4H), 7.32−7.27 (m, 4H), 7.26−7.22 (m, 2H) | 135.9, 131.2, 129.3, 127.1 |
| Di-p-tolyl sulfide (B99878) | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 7.25 (d, 4H), 7.09 (d, 4H), 2.33 (s, 6H) | 136.9, 132.5, 130.1, 129.8, 21.1 |
Note: Data for Di-p-tolyl sulfide is a representative example and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For diaryl sulfides, the most characteristic bands are those associated with the aromatic rings.
Table 2: Characteristic IR Absorption Bands for Diaryl Sulfides
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C-H (aromatic) | 3100 - 3000 | Medium to Weak | Stretching vibrations. |
| C=C (aromatic) | 1600 - 1450 | Medium to Weak | Ring stretching vibrations. Multiple bands are often observed. |
| C-S | 710 - 660 | Weak | C-S stretching vibration. Often difficult to assign definitively. |
| C-H (out-of-plane) | 900 - 675 | Strong | Bending vibrations, characteristic of the substitution pattern on the aromatic rings. |
The presence of different substituents on the two aryl rings in unsymmetrical diaryl sulfides can lead to a more complex fingerprint region (below 1500 cm⁻¹) compared to symmetrical diaryl sulfides.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diaryl sulfides, the molecular ion peak (M⁺) is typically observed.
Common fragmentation patterns for diaryl sulfides include:
-
Cleavage of the C-S bond: This can lead to the formation of arylthio radical cations ([ArS]⁺) or aryl cations ([Ar]⁺). In unsymmetrical diaryl sulfides, the relative abundance of the two possible arylthio or aryl cations can provide information about the relative stability of these fragments.
-
Loss of the sulfur atom: This can lead to the formation of a biphenyl-type radical cation.
Table 3: Key Mass Spectral Data for a Representative Unsymmetrical Diaryl Sulfide
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| Phenyl p-tolyl sulfide | C₁₃H₁₂S | 200.30 | 200 (M⁺), 185 ([M-CH₃]⁺), 121 ([C₇H₇S]⁺), 109 ([C₆H₅S]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) |
Note: Fragmentation patterns can vary depending on the ionization method used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Diaryl sulfides exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the extent of conjugation and the nature of the substituents on the aryl rings. Generally, introducing substituents that extend the conjugation or have auxochromic effects (e.g., -OH, -NH₂, -OCH₃) will cause a bathochromic (red) shift to longer wavelengths.
Table 4: UV-Vis Absorption Data for a Diarylazo Sulfide
| Compound | Solvent | λmax (nm) |
| Diarylazo sulfide 1b[3] | Acetonitrile | ~350, ~450 |
Note: Data for a specific diarylazo sulfide is provided as an example of UV-Vis absorption in this class of compounds. The λmax for simple diaryl sulfides will be in the UV region.
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diaryl sulfide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with standard correlation charts.
General Procedure for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
General Procedure for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the diaryl sulfide in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, hexane) of a known concentration.
-
Blank Measurement: Record the spectrum of the pure solvent in a cuvette to use as a baseline.
-
Sample Measurement: Record the spectrum of the sample solution in a matched cuvette over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an unknown unsymmetrical diaryl sulfide using a combination of spectroscopic techniques.
Caption: Workflow for structural elucidation of unsymmetrical diaryl sulfides.
Conclusion
The comprehensive analysis of unsymmetrical diaryl sulfides relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental framework of the molecule, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and offers insights into fragmentation patterns, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By integrating the data from these methods, researchers can confidently determine the structure of novel unsymmetrical diaryl sulfides, paving the way for further investigation into their biological and material properties.
References
A Head-to-Head Comparison: Bis(phenylsulfonyl)sulfide vs. Traditional Thiols in Modern Drug Development
For researchers, scientists, and drug development professionals seeking to forge novel molecular architectures, the choice of sulfur chemistry is pivotal. While traditional thiols have long been the workhorse for introducing sulfur-containing moieties, a new class of electrophilic sulfurating agents is emerging, offering distinct advantages in selectivity, stability, and reaction control. At the forefront of this class is Bis(phenylsulfonyl)sulfide, a powerful tool for the precise construction of sulfur linkages.
This guide provides an objective comparison of this compound and traditional thiols, supported by an analysis of their reactivity and experimental data from the literature. We delve into their mechanisms of action, highlight key advantages, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Executive Summary: Key Differentiators
| Feature | This compound | Traditional Thiols |
| Reactivity | Electrophilic sulfur source | Nucleophilic sulfur source |
| Primary Reaction | Sulfur transfer to nucleophiles | Nucleophilic attack on electrophiles; Oxidation |
| Selectivity | High chemoselectivity for thiols | Prone to side reactions (e.g., with amines at higher pH) |
| Unsymmetrical Disulfides | Direct, controlled synthesis | Often requires protecting groups and multi-step procedures |
| Side Products | Minimizes formation of symmetrical disulfides | Prone to formation of symmetrical disulfides |
| Stability of Linkage | Forms stable thiosulfonate intermediates and robust thioether bonds | Disulfide bonds can be unstable in reducing environments; maleimide (B117702) adducts can undergo retro-Michael addition |
Unveiling the Mechanistic Distinction
The fundamental difference between this compound and traditional thiols lies in their electronic nature. This dictates their reactivity and, consequently, their applications and advantages.
Traditional Thiols: The Nucleophilic Pathway
Thiols (R-SH) are characterized by the nucleophilic nature of the sulfur atom, particularly in their deprotonated thiolate form (R-S⁻). Their reactions typically involve the attack of the thiolate on an electrophilic center. A common application is the formation of disulfide bonds through oxidation or their reaction with electrophiles like maleimides in bioconjugation. However, this nucleophilicity can lead to challenges.
This compound: The Electrophilic Advantage
In stark contrast, this compound acts as an electrophilic sulfur transfer agent. The central sulfur atom is rendered electrophilic by the two strongly electron-withdrawing phenylsulfonyl groups. This allows it to react with nucleophiles, most notably thiols, in a highly controlled manner.
Key Advantages of this compound
The electrophilic nature of this compound translates into several key advantages over traditional thiol-based approaches, particularly in the synthesis of complex molecules and bioconjugates.
Enhanced Chemoselectivity
Traditional thiol modifications, especially in bioconjugation, can suffer from a lack of selectivity. For instance, maleimide reagents, commonly used to target cysteines, can also react with lysine (B10760008) residues at pH values above 7.5.[1] This can lead to a heterogeneous mixture of products, complicating purification and analysis.
This compound, due to its electrophilic nature, exhibits high chemoselectivity for soft nucleophiles like thiols over harder nucleophiles like amines, even at physiological pH. This intrinsic selectivity minimizes off-target reactions, resulting in a more homogeneous product profile.
Controlled Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides (R¹-S-S-R²) using traditional methods is often challenging. The co-oxidation of two different thiols typically yields a statistical mixture of the desired unsymmetrical disulfide and the two corresponding symmetrical disulfides (R¹-S-S-R¹ and R²-S-S-R²), necessitating complex purification.
This compound offers a direct and controlled route to unsymmetrical disulfides. The reaction proceeds in a stepwise manner, first reacting with one thiol to form a stable thiosulfonate intermediate, which can then be reacted with a second, different thiol to yield the desired unsymmetrical disulfide with high purity.
Formation of Stable Linkages
In drug delivery systems, the stability of the linker is critical. While disulfide bonds are often employed for their redox-responsive cleavage, the thioether bonds formed through maleimide chemistry can be susceptible to retro-Michael addition, leading to premature drug release. The linkages formed via reactions with this compound, such as thioethers in the synthesis of diaryl sulfides, are generally more stable.
Quantitative Comparison of Disulfide Bond Formation Methods
While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance from typical reaction conditions and yields reported for various methods.
| Method | Reagents | Typical Conditions | Typical Yields | Key Considerations |
| Traditional Thiol Oxidation (Symmetrical) | R-SH, Oxidant (e.g., air, DMSO, I₂) | Varies widely depending on oxidant; often requires basic pH | Good to excellent for simple symmetrical disulfides | Difficult to control for unsymmetrical disulfides; risk of over-oxidation. |
| Traditional Thiol-Disulfide Exchange | R¹-SH, R²-S-S-R² | Often requires basic pH to generate thiolate | Variable; equilibrium mixture often formed | Can be slow and may not go to completion. |
| This compound Method (Unsymmetrical) | R¹-SH, this compound, then R²-SH | Mild conditions, often room temperature | Good to excellent | Stepwise addition allows for high purity of unsymmetrical product. |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Disulfide using this compound
This protocol is a general guideline based on procedures for the synthesis of unsymmetrical disulfides.
Materials:
-
Thiol 1 (R¹-SH)
-
This compound
-
Thiol 2 (R²-SH)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Step 1: Formation of the Thiosulfonate Intermediate a. Dissolve Thiol 1 (1.0 eq) and a base (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). b. To this solution, add a solution of this compound (1.05 eq) in the same solvent dropwise at room temperature. c. Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed. d. Upon completion, the intermediate thiosulfonate can be isolated or used directly in the next step.
-
Step 2: Formation of the Unsymmetrical Disulfide a. To the solution containing the thiosulfonate intermediate, add Thiol 2 (1.0 eq) and a base (1.1 eq). b. Stir the reaction mixture at room temperature and monitor the formation of the unsymmetrical disulfide by TLC or LC-MS. c. Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). d. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography to obtain the pure unsymmetrical disulfide.
Protocol 2: General Procedure for Thiol-Maleimide Bioconjugation (Traditional Method)
This protocol outlines a typical procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced cysteines) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-functionalized molecule (e.g., a drug or a dye)
-
Reducing agent (e.g., TCEP or DTT) - if cysteines are in a disulfide bond
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reduction of Disulfide Bonds (if necessary): a. Dissolve the protein in the reaction buffer. b. Add a 10-20 fold molar excess of the reducing agent (TCEP is often preferred as it doesn't need to be removed before the next step). c. Incubate at room temperature for 30-60 minutes.
-
Conjugation Reaction: a. Add a 5-20 fold molar excess of the maleimide-functionalized molecule to the reduced protein solution. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
Quenching the Reaction: a. Add an excess of a quenching reagent (e.g., 100-fold molar excess of free cysteine) to react with any unreacted maleimide. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the protein conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
Conclusion: A Strategic Choice for Advanced Synthesis
This compound represents a significant advancement in sulfur chemistry, offering a powerful electrophilic tool to overcome some of the inherent limitations of traditional nucleophilic thiols. Its ability to mediate the controlled and selective formation of sulfur-containing linkages, particularly unsymmetrical disulfides, makes it an invaluable asset in the synthesis of complex pharmaceuticals and precisely engineered bioconjugates. While traditional thiols will undoubtedly remain a staple in the synthetic chemist's toolbox, for applications demanding high selectivity, purity, and the construction of intricate molecular architectures, this compound presents a compelling and often superior alternative. The adoption of such advanced reagents will continue to drive innovation in drug discovery and development, enabling the creation of next-generation therapeutics with enhanced efficacy and specificity.
References
Comparative study of different catalysts for Bis(phenylsulfonyl)sulfide reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Bis(phenylsulfonyl)sulfide, a key reagent and intermediate in organic chemistry, can be achieved through various catalytic methodologies. This guide provides a comparative analysis of different catalytic systems, including iron, copper, and iodine-based catalysts, as well as metal-free approaches. The performance of these catalysts is evaluated based on reaction efficiency, conditions, and substrate scope, with supporting data from relevant studies.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly influences the yield, reaction time, and conditions required for the synthesis of this compound. The following table summarizes the key performance indicators for different catalytic approaches.
| Catalyst System | Starting Materials | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages |
| Iron (III) Chloride | Thiophenol, Sodium benzenesulfinate (B1229208) | Aerobic conditions, Room temperature | High | 10 - 12 | Inexpensive, environmentally benign |
| Copper (I) Iodide | Thiophenol, Sodium benzenesulfinate | 1,10-Phenanthroline ligand, Air | Moderate to High | 12 - 24 | Good functional group tolerance |
| Iodine | Sulfonyl hydrazides, Amines | Mild conditions | Moderate to Excellent | Short | Metal-free, readily available catalyst |
| Metal-Free (NBS/DABCO) | Sulfonyl hydrazides | Air, 80 °C | Moderate to Good | 2 | Avoids metal contamination |
Experimental Workflow
The general experimental workflow for the catalytic synthesis of this compound involves the reaction of a sulfur source with a sulfonyl precursor in the presence of a catalyst and, if required, an oxidant and a ligand. The specific components and conditions vary depending on the chosen catalytic system.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
The catalytic cycles for metal-catalyzed (e.g., Iron or Copper) and iodine-catalyzed reactions involve distinct intermediates and pathways. The metal-catalyzed reactions often proceed through radical intermediates, while iodine catalysis can involve the formation of sulfonyl iodide species.
Caption: Simplified proposed signaling pathways for metal and iodine-catalyzed synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are based on general procedures for thiosulfonate synthesis and may require optimization for this specific product.
Iron-Catalyzed Synthesis from Thiophenol and Sodium Benzenesulfinate
Materials:
-
Thiophenol (1.0 mmol)
-
Sodium benzenesulfinate (1.2 mmol)
-
Iron(III) chloride (10 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a round-bottom flask, add thiophenol, sodium benzenesulfinate, and iron(III) chloride.
-
Add the solvent and stir the mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Copper-Catalyzed Synthesis from Thiophenol and Sodium Benzenesulfinate
Materials:
-
Thiophenol (1.0 mmol)
-
Sodium benzenesulfinate (1.2 mmol)
-
Copper(I) iodide (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
In a reaction vessel, combine thiophenol, sodium benzenesulfinate, copper(I) iodide, and 1,10-phenanthroline.
-
Add the solvent and stir the mixture at a specified temperature (e.g., 80 °C) under an air atmosphere.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Iodine-Catalyzed Synthesis from Benzenesulfonyl Hydrazide
Materials:
-
Benzenesulfonyl hydrazide (1.0 mmol)
-
Iodine (20 mol%)
-
Solvent (e.g., Dichloromethane, 5 mL)
-
Base (e.g., Triethylamine, 1.5 mmol)
Procedure:
-
Dissolve benzenesulfonyl hydrazide in the solvent in a reaction flask.
-
Add the base and iodine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, wash the mixture with a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent under vacuum.
-
Purify the residue by column chromatography.
Metal-Free Synthesis from Benzenesulfonyl Hydrazide
Materials:
-
Benzenesulfonyl hydrazide (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.1 mmol)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a solution of benzenesulfonyl hydrazide in the solvent, add NBS and DABCO.
-
Stir the mixture at 80 °C under an air atmosphere.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.[1]
References
Safety Operating Guide
Proper Disposal of Bis(phenylsulfonyl)sulfide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, bis(phenylsulfonyl)sulfide should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound (CAS No. 4388-22-1), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Summary of Chemical and Hazard Data
The following table summarizes key quantitative data and hazard information for this compound.
| Property | Value |
| CAS Number | 4388-22-1 |
| Molecular Formula | C₁₂H₁₀O₄S₃ |
| Molecular Weight | 314.4 g/mol |
| Appearance | Off-white to pink powder or crystals |
| Melting Point | 129-134 °C |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.
-
-
Container Labeling:
-
Label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the compound in the container.
-
Include any known hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Interim Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from heat, sparks, and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.
-
Experimental Protocols
In the event of a small spill, the following cleanup procedure should be followed:
-
Ensure Proper PPE: Wear the personal protective equipment outlined above.
-
Contain the Spill: Prevent the spread of the powder.
-
Clean-up: Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Bis(phenylsulfonyl)sulfide
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Bis(phenylsulfonyl)sulfide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous substance that can cause significant skin and eye irritation.[1][2] It is crucial to take all necessary precautions to avoid direct contact with the substance. The primary hazards are detailed in the table below.
| Hazard Class | Potential Hazards | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Chemical safety goggles or a face shield. |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. | Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be necessary for fine dusts or aerosols. |
Engineering Controls
To minimize the risk of exposure, all handling of this compound should be conducted in a certified chemical fume hood.[3][4][5] A safety shower and eyewash station must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when working with this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield must be worn.[2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any damage before use.[2][3] |
| Body Protection | A standard laboratory coat must be worn to protect against skin exposure.[2][3] |
| Respiratory Protection | Work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that a safety shower and eyewash station are unobstructed and operational.
-
Don all required personal protective equipment.
2. Handling:
-
Handle the compound exclusively within the chemical fume hood to minimize inhalation exposure.[3][4]
-
Use non-sparking tools to prevent ignition sources.[3]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3]
-
Do not eat, drink, or smoke in the laboratory.[3]
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Disposal Plan: Step-by-Step Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[4][5][6]
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[4][6]
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[6]
2. Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.[4][6]
-
Ensure the container is properly sealed to prevent leaks or spills.[6]
3. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area with secondary containment.[4][6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][7]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][4][5]
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[2][8] |
Emergency Spill Protocol
In the event of a spill, follow these procedures:
-
Evacuate all non-essential personnel from the immediate area.
-
Wear the appropriate personal protective equipment, including respiratory protection.
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Ventilate the area thoroughly.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Bis(phenylsulfonyl) Sulfide | C12H10O4S3 | CID 257516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
